Pim-1 kinase inhibitor 6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H10BrCl2N3 |
|---|---|
Poids moléculaire |
455.1 g/mol |
Nom IUPAC |
6-(4-bromophenyl)-2-chloro-4-(2-chloroquinolin-3-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H10BrCl2N3/c22-14-7-5-12(6-8-14)19-10-15(17(11-25)21(24)27-19)16-9-13-3-1-2-4-18(13)26-20(16)23/h1-10H |
Clé InChI |
PJVIWFUJHRPIGU-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Pim-1 Kinase Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mechanism of action of Pim-1 kinase inhibitor 6, also identified as compound 4d in recent literature. The document summarizes its inhibitory potency, effects on cancer cells, and the underlying molecular interactions, supported by experimental data and methodologies.
Core Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of Pim-1 kinase. Its primary mechanism involves binding to the ATP-binding pocket of the Pim-1 enzyme, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts key signaling pathways involved in cell survival, proliferation, and apoptosis, leading to cytotoxic effects in cancer cells.
Molecular docking studies have elucidated the binding mode of this compound within the active site of the enzyme. These in-silico analyses are consistent with the experimentally observed inhibitory activity and provide a structural basis for its mechanism of action.[1]
Pim-1 Signaling Pathway
Pim-1 is a constitutively active serine/threonine kinase that does not require phosphorylation for its activity. Its expression is regulated by the JAK/STAT pathway, which is in turn activated by various cytokines and growth factors. Once expressed, Pim-1 phosphorylates a wide range of downstream targets that are crucial for cell cycle progression and the inhibition of apoptosis.
Caption: Overview of the Pim-1 signaling pathway, from upstream activation to downstream cellular effects.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cytotoxic activities of this compound (Compound 4d).
Table 1: Pim-1 Kinase Inhibitory Activity
| Compound | Target | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
| This compound (4d) | Pim-1 | 0.46 ± 0.02 | Quercetagetin | 0.56 ± 0.03 |
Data from in vitro Pim-1 kinase inhibition assay.[1]
Table 2: Cytotoxicity Against Human Cancer Cell Lines
| Compound | HepG-2 IC50 (μM) | HCT-116 IC50 (μM) | MCF-7 IC50 (μM) | PC-3 IC50 (μM) |
| This compound (4d) | 6.95 ± 0.34 | 8.35 ± 0.42 | > 50 | > 50 |
| 5-FU (Reference) | 9.42 ± 0.46 | 8.01 ± 0.39 | - | - |
Data obtained from MTT assay.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of the standard procedures used to evaluate Pim-1 kinase inhibitors.
In Vitro Pim-1 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Pim-1 kinase.
Workflow:
Caption: A generalized workflow for an in vitro Pim-1 kinase inhibition assay.
Methodology:
-
Reaction Setup: The kinase reaction is typically performed in a 96-well plate format. Each well contains the reaction buffer, a specific concentration of recombinant Pim-1 enzyme, and ATP.
-
Compound Addition: this compound is serially diluted and added to the wells. A control group with DMSO (vehicle) is included.
-
Substrate Addition: A known Pim-1 substrate, such as the peptide "Pimtide," is added to initiate the reaction.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced, which correlates with kinase activity.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG-2, HCT-116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Incubation: The plates are incubated to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Proposed Binding Mode and Logical Relationship
The inhibitory action of this compound is a direct consequence of its binding to the ATP-binding site of the enzyme, leading to a cascade of cellular events culminating in cell death.
Caption: Logical relationship illustrating the mechanism of action of this compound.
This guide provides a comprehensive technical overview of the mechanism of action for this compound. The presented data and methodologies offer a solid foundation for further research and development of this and similar compounds as potential anti-cancer therapeutics.
References
The Discovery and Synthesis of Pim-1 Kinase Inhibitor 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent Pim-1 kinase inhibitor, compound 6 (also referred to as (S)-6), a staurosporine-based compound frequently utilized as a reference inhibitor in the development of novel anti-cancer therapeutics. The Pim-1 kinase, a serine/threonine kinase, is a well-documented proto-oncogene implicated in a variety of malignancies through its role in cell cycle progression, proliferation, and apoptosis.[1] Its inhibition is a key strategy in modern oncology drug discovery.
Core Data Summary
The following table summarizes the key quantitative data for Pim-1 kinase inhibitor 6, a staurosporine (B1682477) analog. This compound is often used as a positive control in kinase assays due to its potent inhibitory activity.
| Compound ID | Target Kinase | IC50 | Assay Substrate | Reference |
| (S)-6 | Pim-1 | ~0.5 µM (for ~50% inhibition) | 4E-BP1 | [1][2] |
Note: The IC50 value is approximated from graphical data in the cited literature where it was used as a control.
Pim-1 Signaling Pathway
Pim-1 kinase is a critical downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[3][4][5][6] Upon ligand binding to their receptors, Janus kinases (JAKs) are activated and subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus and induce the transcription of target genes, including PIM1. Once expressed, Pim-1 kinase phosphorylates a number of downstream substrates, such as the pro-apoptotic protein BAD, thereby promoting cell survival. The pathway also features negative feedback loops, for instance, Pim-1 can phosphorylate and stabilize SOCS1 and SOCS3, which in turn inhibit JAK/STAT signaling.[3]
Discovery and Synthesis
Pim-1 inhibitor 6, also known as (S)-6, is a staurosporine analog. Staurosporine is a natural product known for its broad-spectrum kinase inhibitory activity.[7][8] The development of staurosporine analogs like (S)-6 has been a strategy to achieve greater selectivity and improved pharmacological properties. While the specific, detailed synthesis of (S)-6 is described in literature referenced by Xia et al., a general workflow for the synthesis of such complex natural product analogs involves multiple steps of chemical synthesis and purification.
The discovery of novel Pim-1 inhibitors often involves high-throughput screening of compound libraries, followed by medicinal chemistry efforts to optimize the potency and selectivity of the initial hits. For instance, in the work by Xia et al., a screening of nearly 50,000 compounds led to the identification of several chemotypes with Pim-1 inhibitory activity.[1][2]
Experimental Protocols
In Vitro Pim-1 Kinase Assay
This protocol is adapted from methods used to evaluate Pim-1 inhibitors.[1][2]
Objective: To determine the in vitro inhibitory activity of a test compound against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
His-tagged 4E-BP1 protein (substrate)
-
Test compound (e.g., Pim-1 inhibitor 6)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant Pim-1 kinase, and the substrate 4E-BP1.
-
Add the test compound at various concentrations to the reaction mixture. A control reaction with a known inhibitor like (S)-6 and a vehicle control (DMSO) should be included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P into the 4E-BP1 substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for Pim-1 Kinase Activity
This protocol is based on the assessment of the phosphorylation status of BAD, a downstream target of Pim-1.[9][10]
Objective: To evaluate the ability of a test compound to inhibit Pim-1 kinase activity in a cellular context.
Materials:
-
Human cell line that overexpresses Pim-1 (e.g., HEK293T cells transiently transfected with a Pim-1 expression vector)
-
Cell culture medium and reagents
-
Test compound
-
Lysis buffer
-
Antibodies: anti-phospho-BAD (Ser112) and anti-total-BAD
-
Western blotting reagents and equipment
Procedure:
-
Culture the Pim-1 overexpressing cells to the desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration. Include a vehicle control.
-
After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for phospho-BAD (Ser112).
-
After washing, incubate the membrane with a suitable secondary antibody.
-
Detect the signal using an appropriate detection method (e.g., chemiluminescence).
-
Strip the membrane and re-probe with an antibody against total BAD to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated BAD in treated versus control cells. A decrease in the phospho-BAD signal indicates inhibition of Pim-1 kinase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. AID 1344582 - Homogeneous Time Resolved Fluorescence Assay (HTRF): The assay for the determination of Pim activity is based on the formation of phosphorylated biotinylated-BAD peptide at the Serine 112 residue (S112) and employs HTRF® (homogeneous time resolved fluorescence) technology to detect the product in a 384-well plate format. The phosphorylation of biotinylated-BAD (S112) peptide by full length recombinant Pim-1, Pim-2, or Pim-3 protein was detected with streptavidin:Allophycocyanin (APC) conjugate and a europium (Eu) labeled antibody directed against phosphorylated-BAD (S112). Excitation of Eu by a high energy laser light (337 nm) leads to a transfer of energy to the APC molecule, and results in an emission at 665 nm. The fluorescence is directly proportional to the amount of phosphorylated BAD peptide present in the reaction. Compounds were prepared in DMSO by conducting 3-fold serial dilutions to give a 22-point dosing curve having a high dose of 1 μM. A reference compound was included on each assay plate [Costar 3658] in order to validate that plate; on one plate of every assay run, two additional reference compounds were included. The Reaction Buffer consisted of 45 mM Hepes, pH 7.0, 15 mM NaCl, and 1 mM MgCl. The quench/detection buffer consisted of 50 mM Tris, 100 mM NaCl, 0.05% BSA, 0.1% Tween and 3 mM EDTA. Biotinylated BAD peptide (Biopeptide), 10 mM ATP (Sigma), Labeled p-BAD (S112) mAb (Cell Signalling and Perkin Elmer) [with 0.05% BSA and 2 mM DTT added] streptavidin:Allophycocyanin [Perkin Elmer]. Final concentrations either Pim-1 enzyme [5 pM], or Pim-2 enzyme [0.5 pM], DMSO [1%], BLC BAD (S112) [0.5 μM], ATP [1.5 μM], streptavidin:Allophycocyanin [0.002 mg/mL] and biotinylated-BAD (S112) mAb [100 pM]. Initial incubations were carried out at RT (22° C.) for 30 min for both Pim-1 and for Pim-2. Pim enzyme is added to compound in buffer, and plates are incubated of 30 min. Biotinylated BAD and ATP are added and plates are incubated for 1 h. A mixture of labeled p-BAD (S112) mAb and quench/detection buffer are added and incubated for 2 h. Fluorescence was measured by an HTRF® Envision microplate reader. - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Target Binding and Kinetics of Pim-1 Kinase Inhibitor 6
This technical guide provides a comprehensive overview of the binding and kinetics of Pim-1 kinase inhibitor 6 (also known as Compound 4d). It is intended for researchers, scientists, and drug development professionals working on the development of novel cancer therapeutics targeting the Pim-1 kinase. This document details the currently available quantitative data, experimental protocols for inhibitor characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Pim-1 Kinase
The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a serine/threonine kinase that plays a pivotal role in the regulation of several cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Overexpression of Pim-1 is associated with the progression of various cancers, making it a significant target for therapeutic intervention.[2] Pim-1 inhibitors are designed to bind to the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates and disrupting the signaling pathways that promote cancer cell growth and survival.[3]
Pim-1 Kinase Signaling Pathway
Pim-1 is a downstream effector of the JAK/STAT and PI3K/AKT signaling pathways. Cytokines and growth factors activate these pathways, leading to the transcription and translation of the Pim-1 gene. Once expressed, Pim-1 kinase phosphorylates a variety of downstream targets, including BAD, p21, and c-Myc, to promote cell survival and proliferation.[2]
Pim-1 Kinase Signaling Pathway
Quantitative Data for this compound
This compound, also referred to as Compound 4d, has been identified as a potent inhibitor of Pim-1 kinase.[4] The primary quantitative measure of its activity reported in the literature is the half-maximal inhibitory concentration (IC50).
| Inhibitor Name | Target | Assay Type | IC50 (µM) | Reference |
| This compound (Compound 4d) | Pim-1 | Biochemical Assay | 0.46 | [4][5] |
Comparative Data of Other Pim-1 Kinase Inhibitors
For context, the following table summarizes the inhibitory activities of several other well-characterized Pim-1 kinase inhibitors.
| Inhibitor Name | Target(s) | Ki or IC50 | Reference |
| PIM447 (LGH447) | Pim-1, Pim-2, Pim-3 | Ki: 6 pM, 18 pM, 9 pM | [6] |
| AZD1208 | Pim-1, Pim-2, Pim-3 | IC50: 0.4 nM, 5 nM, 1.9 nM | [6] |
| CX-6258 HCl | Pim-1, Pim-2, Pim-3 | IC50: 5 nM, 25 nM, 16 nM | [6] |
| SGI-1776 | Pim-1, Pim-2, Pim-3 | IC50: 7 nM, 363 nM, 69 nM | [6] |
| SMI-4a | Pim-1 | IC50: 17 nM | [6] |
| TCS PIM-1 1 | Pim-1 | IC50: 50 nM | [6] |
| Hispidulin | Pim-1 | IC50: 2.71 µM | [6] |
| TP-3654 | Pim-1, Pim-2, Pim-3 | Ki: 5 nM, 239 nM, 42 nM | [6] |
Target Binding and Kinetics of this compound
While the IC50 value provides a measure of the potency of this compound, a comprehensive understanding of its mechanism of action requires the determination of its kinetic parameters, such as the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
As of the latest literature review, specific experimental data for the k_on, k_off, and K_d of this compound are not publicly available. The determination of these kinetic parameters is crucial for understanding the inhibitor's residence time on the target and can provide valuable insights for lead optimization. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed for this purpose.[7][8][9]
Experimental Protocols
Protocol for IC50 Determination using LanthaScreen® Eu Kinase Binding Assay
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the affinity of inhibitors for Pim-1 kinase.[10]
Materials:
-
Pim-1 Kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test Inhibitor (e.g., this compound)
-
Kinase Buffer
-
384-well plate
Procedure:
-
Prepare a 3X solution of the test inhibitor in the kinase buffer.
-
Prepare a 3X solution of the Pim-1 kinase and Eu-anti-Tag antibody mixture in the kinase buffer.
-
Prepare a 3X solution of the kinase tracer in the kinase buffer.
-
In a 384-well plate, add 5 µL of the 3X test inhibitor solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Tracer) wavelengths.
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
General Protocol for Kinetic Analysis using Surface Plasmon Resonance (SPR)
This protocol provides a general framework for determining the kinetic parameters of an inhibitor binding to Pim-1 kinase. Specific conditions such as buffer composition and protein concentration may need to be optimized.[8][9]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Pim-1 Kinase
-
Test Inhibitor (e.g., this compound)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of Pim-1 Kinase:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the Pim-1 kinase solution in the immobilization buffer to allow for covalent coupling to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Kinetic Analysis:
-
Inject a series of concentrations of the test inhibitor over the sensor surface containing the immobilized Pim-1 kinase.
-
Monitor the binding and dissociation in real-time by measuring the change in the SPR signal.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound inhibitor.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
-
Experimental and Logical Workflows
The characterization of a novel Pim-1 kinase inhibitor typically follows a logical progression from initial screening to detailed kinetic analysis.
Experimental Workflow for Inhibitor Characterization
This workflow begins with a primary screen to identify initial hits. Promising compounds are then subjected to IC50 determination to confirm their potency. Inhibitors that meet the desired potency criteria are then advanced to more detailed kinetic studies to elucidate their binding mechanism, providing critical data for subsequent lead optimization efforts.
References
- 1. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioradiations.com [bioradiations.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
The Role of Pim-1 Kinase in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) kinase is a constitutively active serine/threonine kinase that has emerged as a critical regulator of cancer cell proliferation, survival, and drug resistance.[1][2] Overexpressed in a wide array of hematological malignancies and solid tumors, Pim-1 orchestrates a complex network of signaling pathways that drive tumorigenesis.[3][4][5] This technical guide provides an in-depth exploration of the multifaceted role of Pim-1 kinase in cancer biology. It delineates the core signaling pathways, summarizes key quantitative data on its activity and inhibition, and provides detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics by targeting the Pim-1 signaling axis.
Introduction to Pim-1 Kinase
Pim-1 is a member of a small family of serine/threonine kinases that also includes Pim-2 and Pim-3.[6] Unlike many other kinases, Pim kinases are constitutively active upon expression and their activity is primarily regulated at the level of transcription, translation, and protein stability.[3][7] Pim-1 expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[2][8] Once expressed, Pim-1 phosphorylates a broad range of downstream substrates involved in critical cellular processes, thereby promoting cell cycle progression and inhibiting apoptosis.[6][9] Its established role in promoting cell survival and proliferation has positioned Pim-1 as a promising therapeutic target in oncology.[1][10]
Pim-1 Signaling Pathways in Cancer
Pim-1 kinase exerts its pro-proliferative and anti-apoptotic effects by phosphorylating a multitude of downstream substrates. These phosphorylation events modulate the activity, stability, and subcellular localization of its targets, thereby influencing key signaling cascades implicated in cancer.
Regulation of Cell Cycle Progression
Pim-1 promotes cell cycle progression through the phosphorylation of several key cell cycle regulators:
-
p21Cip1/Waf1 and p27Kip1: Pim-1 phosphorylates the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[2][11][12] This phosphorylation can lead to their proteasomal degradation, thereby relieving the inhibition of cyclin/CDK complexes and facilitating G1/S phase transition.[11][12]
-
CDC25A and CDC25C: Pim-1 can phosphorylate and activate the CDC25 phosphatases, which in turn remove inhibitory phosphates from CDKs, further promoting cell cycle progression at both the G1/S and G2/M transitions.[6][11]
-
c-Myc: Pim-1 can phosphorylate the oncoprotein c-Myc at Ser62, which enhances its stability and transcriptional activity.[13][14] This leads to the upregulation of genes involved in cell growth and proliferation.[13]
Inhibition of Apoptosis
A crucial aspect of Pim-1's oncogenic function is its ability to suppress programmed cell death. This is achieved through the phosphorylation of pro-apoptotic proteins:
-
Bad: Pim-1 phosphorylates the pro-apoptotic Bcl-2 family member Bad at Ser112, Ser136, and Ser155.[8][15] This phosphorylation promotes the dissociation of Bad from the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby preventing apoptosis.[8]
Other Key Substrates and Pathways
Pim-1's influence extends to other pathways critical for cancer cell proliferation and survival:
-
Androgen Receptor (AR): In prostate cancer, Pim-1 can phosphorylate the androgen receptor, affecting its transcriptional activity and contributing to castration-resistant prostate cancer.[9]
-
CXCR4: Pim-1 can regulate the surface expression of the chemokine receptor CXCR4, which is involved in cell migration and metastasis.[3][5]
-
Drug Efflux Pumps: Pim-1 has been implicated in drug resistance through the phosphorylation and regulation of ATP-binding cassette (ABC) transporters like P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP).[2][8]
Below is a diagram illustrating the core Pim-1 signaling pathway.
Quantitative Data on Pim-1 Kinase
The development of small molecule inhibitors targeting Pim-1 has provided valuable quantitative data on its role in cancer cell proliferation. The following tables summarize key findings from various studies.
Table 1: IC50 Values of Selected Pim-1 Inhibitors
| Inhibitor | Target Cancer Type(s) | IC50 (nM) | Reference(s) |
| SGI-1776 | Hematological Malignancies | 5 | [2] |
| AZD1208 | Prostate Cancer, AML | 5 | [2] |
| Rifaximin | In vitro (recombinant PIM-1) | ~26,000 | [16] |
| Quercetagetin | In vitro (recombinant PIM-1) | 340 | [17] |
Table 2: Effects of Pim-1 Inhibition on Cancer Cell Proliferation
| Cancer Cell Line | Treatment | Effect on Proliferation | Reference(s) |
| SKOV3 (Ovarian Cancer) | Pim-1 knockdown | Inhibition of tumor growth in vivo | [13] |
| A2780 (Ovarian Cancer) | Pim-1 overexpression | Promotion of cell proliferation | [13] |
| RWPE2 (Prostate Cancer) | Quercetagetin (50 µM) | Pronounced growth inhibition | [17] |
| Raji, Daudi (Burkitt's Lymphoma) | PIM1-1 (0.1–40 µM) | Inhibition of cell viability | [18] |
Experimental Protocols
Investigating the role of Pim-1 kinase in cancer cell proliferation involves a variety of experimental techniques. Detailed methodologies for key experiments are provided below.
Pim-1 Kinase Activity Assay
This protocol is adapted from a solid-phase ELISA-based kinase assay.[17]
Objective: To measure the in vitro kinase activity of Pim-1 and assess the potency of inhibitors.
Materials:
-
Recombinant GST-PIM1
-
Recombinant GST-BAD (substrate)
-
96-well flat-bottomed plates
-
HEPES buffer (136 mmol/L NaCl, 2.6 mmol/L KCl, 20 mmol/L HEPES, pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Pim-1 inhibitor (e.g., Quercetagetin) dissolved in 50% DMSO
-
Kinase reaction buffer (specific to assay kit, often containing ATP and MgCl2)
-
Antibody specific for phosphorylated substrate (e.g., anti-phospho-BAD Ser112)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat 96-well plates with 1 µ g/well of recombinant GST-BAD in HEPES buffer overnight at 4°C.
-
Wash the plates and block with 10 µg/mL BSA in HEPES buffer for 1 hour at room temperature.
-
Remove the blocking solution and add 5 µL of the Pim-1 inhibitor at various concentrations to each well.
-
Add 25 ng of recombinant GST-PIM1 to each well.
-
Initiate the kinase reaction by adding the kinase reaction buffer containing ATP.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution or by washing the plate.
-
Detect the phosphorylated substrate using a primary antibody against the phosphorylated residue, followed by an HRP-conjugated secondary antibody and TMB substrate.
-
Measure the absorbance at 450 nm using a plate reader. The signal is proportional to the amount of phosphorylated substrate and thus to Pim-1 kinase activity.
Cell Proliferation Assay (CCK-8)
This protocol is based on the methodology described for ovarian cancer cell lines.[13][14]
Objective: To assess the effect of Pim-1 modulation (overexpression, knockdown, or inhibition) on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest (e.g., SKOV3, A2780)
-
96-well plates
-
Complete cell culture medium
-
Reagents for transfection (e.g., pcDNA3.1-Pim1 for overexpression, siRNA for knockdown) or Pim-1 inhibitor
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed 2 x 103 cells per well in a 96-well plate and incubate for 24 hours.
-
For overexpression or knockdown studies, transfect the cells with the appropriate plasmids or siRNAs. For inhibitor studies, treat the cells with various concentrations of the Pim-1 inhibitor. Include appropriate negative controls (e.g., empty vector, scrambled siRNA, DMSO).
-
Measure cell proliferation at different time points (e.g., 24, 48, 72 hours) by adding 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against time to generate cell proliferation curves.
Western Blotting for Pim-1 and Downstream Targets
This protocol allows for the analysis of protein expression levels of Pim-1 and the phosphorylation status of its downstream targets.[19][20]
Objective: To determine the expression levels of Pim-1 and the phosphorylation status of its substrates (e.g., p-Bad, p-c-Myc) in response to various treatments.
Materials:
-
Cancer cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pim-1, anti-phospho-Bad, anti-total-Bad, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Below is a diagram illustrating a typical experimental workflow for studying Pim-1's role in cancer cell proliferation.
Conclusion
Pim-1 kinase is a central node in the signaling networks that govern cancer cell proliferation and survival. Its constitutive activity and its role in promoting cell cycle progression and inhibiting apoptosis make it an attractive target for therapeutic intervention. The development of potent and selective Pim-1 inhibitors holds significant promise for the treatment of a wide range of cancers. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further unravel the complexities of Pim-1 signaling and to accelerate the development of novel anti-cancer therapies targeting this critical kinase.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers | Haematologica [haematologica.org]
- 4. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pim1 promotes cell proliferation and regulates glycolysis via interaction with MYC in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 16. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Dual Role of Pim-1 Kinase in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase Pim-1 is a critical proto-oncogene implicated in a wide array of cellular processes, including cell cycle progression, proliferation, and, most notably, the modulation of apoptosis. Its role in apoptosis is complex and context-dependent, exhibiting both potent anti-apoptotic functions and, under certain circumstances, pro-apoptotic activity. This duality makes Pim-1 a compelling target for therapeutic intervention in various pathologies, particularly cancer. This technical guide provides an in-depth exploration of the Pim-1 kinase signaling pathway in apoptosis, offering a comprehensive overview of its molecular mechanisms, quantitative data from key studies, detailed experimental protocols for assessing its activity, and visual representations of the core signaling cascades.
Introduction to Pim-1 Kinase
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family comprises three highly homologous isoforms: Pim-1, Pim-2, and Pim-3.[1] These kinases are constitutively active and their expression is primarily regulated at the transcriptional and translational levels.[1] Pim-1 is a key downstream effector of various cytokine and growth factor signaling pathways, including the JAK/STAT and PI3K/AKT pathways.[1] Overexpression of Pim-1 is a hallmark of numerous hematological and solid tumors, where it contributes to tumorigenesis by promoting cell survival and proliferation.[2][3][4]
The Anti-Apoptotic Role of Pim-1 Kinase
Pim-1's primary and most well-characterized function in apoptosis is its ability to promote cell survival. This is achieved through the phosphorylation of several key components of the apoptotic machinery, most notably the pro-apoptotic Bcl-2 family member, Bad.
Phosphorylation and Inactivation of Bad
Pim-1 directly interacts with and phosphorylates the pro-apoptotic protein Bad at multiple serine residues, including Ser112, Ser136, and Ser155.[5][6][7] Phosphorylation of Bad, particularly at the gatekeeper site Ser112, creates a binding site for the 14-3-3 scaffold protein.[5][7] This interaction sequesters Bad in the cytoplasm, preventing it from binding to and antagonizing the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.[6][7] The release of Bcl-2 and Bcl-xL allows them to inhibit the pro-apoptotic Bcl-2 family members Bax and Bak, thereby preventing mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.[6]
// Nodes Pim1 [label="Pim-1 Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bad [label="Bad", fillcolor="#FBBC05", fontcolor="#202124"]; pBad [label="p-Bad (Ser112, Ser136, Ser155)", fillcolor="#FBBC05", fontcolor="#202124"]; Prot1433 [label="14-3-3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2_BclxL [label="Bcl-2 / Bcl-xL", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax_Bak [label="Bax / Bak", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MOMP [label="Mitochondrial Outer\nMembrane Permeabilization", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytoC [label="Cytochrome c\nRelease", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_Activation [label="Caspase Activation", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pim1 -> Bad [label=" phosphorylates", color="#4285F4", fontcolor="#202124"]; Bad -> pBad [style=invis]; pBad -> Prot1433 [label=" binds", color="#34A853", fontcolor="#202124"]; Prot1433 -> Bcl2_BclxL [style=invis]; Bad -> Bcl2_BclxL [label=" inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; Bcl2_BclxL -> Bax_Bak [label=" inhibits", arrowhead=tee, color="#34A853", fontcolor="#202124"]; Bax_Bak -> MOMP [color="#EA4335", fontcolor="#202124"]; MOMP -> CytoC [color="#EA4335", fontcolor="#202124"]; CytoC -> Caspase_Activation [color="#EA4335", fontcolor="#202124"]; Caspase_Activation -> Apoptosis [color="#EA4335", fontcolor="#202124"];
// Invisible edges for alignment pBad -> Bcl2_BclxL [style=invis]; Prot1433 -> Bax_Bak [style=invis]; } Pim-1 Anti-Apoptotic Signaling Pathway.
Regulation of other Apoptotic Mediators
Beyond Bad, Pim-1 has been shown to influence other components of the apoptotic signaling network:
-
Bcl-2: Pim-1 can maintain the expression of the anti-apoptotic protein Bcl-2, further contributing to cell survival.[8][9]
-
ASK1: Pim-1 can phosphorylate and inactivate Apoptosis Signal-regulating Kinase 1 (ASK1), a key upstream activator of the p38 and JNK stress-activated pathways that can lead to apoptosis.[10][11]
-
Caspase-3: By preventing the activation of the mitochondrial apoptotic pathway, Pim-1 indirectly inhibits the activation of executioner caspases like caspase-3.[10]
The Pro-Apoptotic Role of Pim-1 Kinase
In contrast to its well-established anti-apoptotic functions, Pim-1 can also promote apoptosis, particularly in the context of c-Myc overexpression.
Cooperation with c-Myc
Pim-1 and the proto-oncogene c-Myc are known to cooperate in tumorigenesis.[12] While seemingly paradoxical, Pim-1 has been shown to stimulate c-Myc-mediated apoptosis in certain cellular contexts, such as Rat-1 fibroblasts deprived of serum.[12] This pro-apoptotic effect is dependent on the kinase activity of Pim-1 and is associated with an enhancement of c-Myc-mediated activation of caspase-3-like proteases.[12] The precise molecular mechanism underlying this synergy is still under investigation but is thought to involve the phosphorylation of a common downstream effector that regulates the apoptotic signaling pathway.[12]
// Nodes Pim1 [label="Pim-1 Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cMyc [label="c-Myc", fillcolor="#FBBC05", fontcolor="#202124"]; Unknown_Factor [label="Unknown Factor(s)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3_Activation [label="Caspase-3 Activation", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pim1 -> Unknown_Factor [label=" phosphorylates", color="#4285F4", fontcolor="#202124"]; cMyc -> Unknown_Factor [label=" activates", color="#FBBC05", fontcolor="#202124"]; Unknown_Factor -> Caspase3_Activation [color="#EA4335", fontcolor="#202124"]; Caspase3_Activation -> Apoptosis [color="#EA4335", fontcolor="#202124"]; } Pim-1 Pro-Apoptotic Signaling in Conjunction with c-Myc.
Quantitative Data on Pim-1 in Apoptosis
The following tables summarize key quantitative data from studies investigating the role of Pim-1 in apoptosis.
Table 1: Effect of Pim-1 Modulation on Apoptosis
| Cell Line | Experimental Condition | Measured Parameter | Result | Reference |
| HCT-116 | Pim-1 knockdown (siRNA) | Caspase-3/7 activity | ~1.5-fold increase | [13] |
| SH-SY5Y | PIM1 overexpression | Apoptotic cells (Annexin V+) after Brigatinib (1 µM) | Decreased apoptosis | [14] |
| SH-SY5Y | PIM1 overexpression | Apoptotic cells (Annexin V+) after Ceritinib (1 µM) | Decreased apoptosis | [14] |
Table 2: IC50 Values of Pim-1 Inhibitors Inducing Apoptosis
| Inhibitor | Cell Line | IC50 (µM) | Effect | Reference |
| KH-CARB13 | HCT-116 | Dose-dependent reduction in viability | Increased apoptosis | [13] |
| KH-CARB13 | LS174T | Dose-dependent reduction in viability | Increased apoptosis | [13] |
| AZD1208 | AML cell lines | Up to 3 µM | Limited apoptosis induction (<10% increase) | [15] |
Experimental Protocols
Detailed methodologies for key experiments used to study the role of Pim-1 in apoptosis are provided below.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[16][17]
// Nodes Sample_Prep [label="1. Sample Preparation\n(Fixation & Permeabilization)", fillcolor="#F1F3F4", fontcolor="#202124"]; TdT_Labeling [label="2. TdT Enzyme Reaction\n(Incorporation of labeled dUTPs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="3. Detection of Labeled DNA\n(Fluorescence Microscopy or Flow Cytometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="4. Data Analysis\n(Quantification of Apoptotic Cells)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Sample_Prep -> TdT_Labeling; TdT_Labeling -> Detection; Detection -> Analysis; } Workflow for the TUNEL Assay.
Protocol:
-
Sample Preparation:
-
Adherent Cells: Grow cells on coverslips. Wash with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[16]
-
Suspension Cells: Prepare cell smears on slides using a cytospin.
-
Tissue Sections: Use paraffin-embedded or frozen sections. For paraffin (B1166041) sections, deparaffinize and rehydrate through an ethanol (B145695) gradient.[16]
-
-
Permeabilization: Incubate samples with Proteinase K (20 µg/mL) for 15 minutes at room temperature to permeabilize the cells and allow the TdT enzyme to access the fragmented DNA.[17]
-
Equilibration: Wash the samples and incubate with equilibration buffer for 5-10 minutes.
-
TdT Labeling Reaction:
-
Termination of Reaction: Add stop/wash buffer to terminate the reaction.
-
Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.
-
Mounting and Visualization: Mount the coverslips on microscope slides with an anti-fade mounting medium. Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in their nuclei.
-
Controls:
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a colorimetric substrate.[19][20][21][22]
// Nodes Cell_Lysis [label="1. Cell Lysis\n(Release of cellular contents)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Setup [label="2. Reaction Setup\n(Lysate + Reaction Buffer + Substrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="3. Incubation\n(37°C for 1-2 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Measurement [label="4. Measurement\n(Absorbance at 400-405 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="5. Data Analysis\n(Calculation of Caspase-3 Activity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cell_Lysis -> Reaction_Setup; Reaction_Setup -> Incubation; Incubation -> Measurement; Measurement -> Analysis; } Workflow for the Colorimetric Caspase-3 Activity Assay.
Protocol:
-
Induction of Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[19]
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[19][21]
-
Data Analysis: The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
Detection of Bad Phosphorylation by Western Blotting
This protocol outlines the detection of Pim-1-mediated phosphorylation of Bad using phosphospecific antibodies.
Protocol:
-
Cell Lysis and Protein Extraction:
-
Treat cells as required.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Bad (e.g., anti-p-Bad Ser112) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with an antibody against total Bad to normalize for protein loading.
-
Pim-1 as a Therapeutic Target
The central role of Pim-1 in promoting cell survival makes it an attractive target for cancer therapy. Several small molecule inhibitors of Pim kinases have been developed and are in various stages of preclinical and clinical development.[2][15][23][24][25] These inhibitors aim to block the anti-apoptotic activity of Pim-1, thereby sensitizing cancer cells to apoptosis induced by conventional chemotherapeutic agents or other targeted therapies.
Conclusion
Pim-1 kinase is a multifaceted regulator of apoptosis with a predominantly anti-apoptotic role mediated through the phosphorylation of Bad and other key signaling nodes. However, its ability to cooperate with c-Myc to induce apoptosis highlights the complexity of its function. A thorough understanding of the Pim-1 signaling pathway in apoptosis, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel therapeutic strategies that target this important proto-oncogene. The continued investigation into the intricate mechanisms governing Pim-1's dual role in apoptosis will undoubtedly unveil new avenues for the treatment of cancer and other diseases characterized by dysregulated cell survival.
References
- 1. e-century.us [e-century.us]
- 2. researchgate.net [researchgate.net]
- 3. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 7. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Down-regulation of Pim-1 and Bcl-2 is accompanied with apoptosis of interleukin-6-depleted mouse B-cell hybridoma 7TD1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pim-1 kinase stimulates c-Myc-mediated death signaling upstream of caspase-3 (CPP32)-like protease activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. clyte.tech [clyte.tech]
- 17. antbioinc.com [antbioinc.com]
- 18. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. mpbio.com [mpbio.com]
- 21. biogot.com [biogot.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jcpjournal.org [jcpjournal.org]
- 25. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
Pim-1 Kinase Inhibitor 6 (CAS 2928606-69-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties, biological activity, and experimental methodologies related to the Pim-1 kinase inhibitor 6, also identified as compound 4d in primary literature and assigned CAS number 2928606-69-1. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of oncology, kinase inhibitor development, and cancer cell biology.
Core Properties and Biological Activity
This compound is a potent and selective inhibitor of the Pim-1 serine/threonine kinase, a key proto-oncogene implicated in the regulation of cell proliferation, survival, and apoptosis.[1][2] Overexpression of Pim-1 is a hallmark of various hematological and solid tumors, making it a compelling target for cancer therapy.[3][4]
This inhibitor, a cyanopyridine derivative, has demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[1][2] Its inhibitory action on Pim-1 kinase disrupts downstream signaling pathways that are crucial for cancer cell growth and survival.
Physicochemical and Biological Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 2928606-69-1 | [5] |
| Molecular Formula | C₂₁H₁₀BrCl₂N₃ | [5] |
| Molecular Weight | 455.13 g/mol | [5] |
| Pim-1 IC₅₀ | 0.46 µM | [5] |
| Cytotoxicity (IC₅₀) | See Table 2 below | [1][2] |
In Vitro Cytotoxicity
This compound has been evaluated for its cytotoxic activity against four human cancer cell lines using the MTT assay. The half-maximal inhibitory concentrations (IC₅₀) are presented in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HepG-2 | Hepatocellular Carcinoma | 8.02 ± 0.38 | [1][2] |
| HCT-116 | Colorectal Carcinoma | 7.15 ± 0.35 | [1][2] |
| MCF-7 | Breast Adenocarcinoma | 8.50 ± 0.42 | [1][2] |
| PC-3 | Prostate Adenocarcinoma | 14.08 ± 0.70 | [1][2] |
Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of this compound, as described in the primary literature.
Chemical Synthesis
The synthesis of this compound (compound 4d) is achieved through a multi-step chemical reaction. A detailed, step-by-step synthesis protocol can be found in the supplementary information of the primary research article by Mansour et al.[1][2]
In Vitro Pim-1 Kinase Inhibition Assay
The potency of this compound against its target was determined using an in vitro kinase inhibition assay.
Methodology:
-
Assay Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the Pim-1 kinase.
-
Reagents:
-
Recombinant human Pim-1 kinase
-
ATP
-
Substrate (e.g., a specific peptide or protein)
-
This compound (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure: a. The inhibitor is serially diluted to various concentrations. b. Pim-1 kinase is incubated with the inhibitor for a defined period. c. The kinase reaction is initiated by the addition of ATP and the substrate. d. The reaction is allowed to proceed for a specific time at a controlled temperature. e. The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method. f. IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
MTT Cytotoxicity Assay
The cytotoxic effects of this compound on cancer cells were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7][8][9]
Methodology:
-
Cell Culture: Human cancer cell lines (HepG-2, HCT-116, MCF-7, and PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.[9]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.[9]
-
MTT Addition: After the incubation period, 28 µL of a 2 mg/mL MTT solution is added to each well, and the plates are incubated for an additional 1.5 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved by adding 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well. The plates are then incubated for 15 minutes with shaking.[9]
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC₅₀ values are determined.
Signaling Pathways and Experimental Workflows
Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.[10]
Caption: Pim-1 Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow: In Vitro Pim-1 Kinase Inhibition Assay
The following diagram illustrates the workflow for determining the IC₅₀ of this compound.
Caption: Workflow for In Vitro Pim-1 Kinase Inhibition Assay.
Experimental Workflow: MTT Cytotoxicity Assay
The workflow for assessing the cytotoxicity of this compound is depicted below.
Caption: Workflow for MTT Cytotoxicity Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. PIM1 - Wikipedia [en.wikipedia.org]
Selectivity of Pim-1 Kinase Inhibitor 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Pim-1 kinase inhibitor 6, also identified as Compound 4d. While potent against its primary target, a comprehensive understanding of its activity against the closely related Pim-2 and Pim-3 kinases is crucial for its development as a selective therapeutic agent. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key cellular pathways and workflows.
Executive Summary
This compound has demonstrated significant inhibitory activity against Pim-1 kinase with a reported IC50 value of 0.46 μM.[1][2] However, extensive literature searches did not yield specific quantitative data on its inhibitory activity against Pim-2 and Pim-3 kinases. To provide a broader context for researchers, this guide includes a comparative analysis of other notable Pim kinase inhibitors with established selectivity profiles. The methodologies for determining kinase inhibitor selectivity and the pertinent PIM kinase signaling pathways are also detailed to support further research and development.
Data Presentation: Comparative Selectivity of PIM Kinase Inhibitors
While specific selectivity data for this compound against Pim-2 and Pim-3 is not available in the cited literature, the following table presents the selectivity profiles of several other well-characterized PIM kinase inhibitors to offer a comparative landscape.
| Inhibitor | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Selectivity Notes |
| This compound (Compound 4d) | 0.46 µM (IC50) [1][2] | Not Reported | Not Reported | Potent Pim-1 inhibitor.[1][2] |
| SGI-1776 | 7 nM (IC50)[3][4] | 363 nM (IC50)[3] | 69 nM (IC50)[3] | 50-fold selective for Pim-1 over Pim-2 and 10-fold over Pim-3.[4][5] |
| TCS PIM-1 1 | 50 nM (IC50)[4] | >20,000 nM (IC50)[4] | Not Reported | Highly selective for Pim-1 over Pim-2.[4] |
| AZD1208 | 0.4 nM (IC50)[4] | 5 nM (IC50)[4] | 1.9 nM (IC50)[4] | A potent pan-Pim kinase inhibitor.[4] |
| PIM447 (LGH447) | 6 pM (Ki)[4] | 18 pM (Ki)[4] | 9 pM (Ki)[4] | A potent pan-PIM kinase inhibitor.[4] |
| CX-6258 | 5 nM (IC50)[2] | 25 nM (IC50)[2] | 16 nM (IC50)[2] | A pan-Pim kinase inhibitor.[2] |
| Quercetagetin | 0.34 µM (IC50)[6] | Higher IC50 (9-fold less potent than against Pim-1)[6] | Not Reported | Moderately potent and selective for Pim-1.[6] |
PIM Kinase Signaling Pathway
PIM kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that play a critical role in cell survival, proliferation, and apoptosis. They are downstream effectors of multiple signaling pathways, most notably the JAK/STAT pathway, and are often overexpressed in various cancers. The diagram below illustrates the central role of PIM kinases in cellular signaling.
Caption: PIM Kinase Signaling Pathway.
Experimental Protocols for Kinase Inhibitor Selectivity
Determining the selectivity of a kinase inhibitor is a critical step in its preclinical development. A variety of biochemical and cell-based assays are employed for this purpose.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified kinase.
-
Radiometric Kinase Assay (e.g., [γ-³³P]ATP Filter Binding Assay)
-
Principle: This assay measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP onto a specific substrate by the kinase.
-
Protocol Outline:
-
A reaction mixture is prepared containing the purified kinase (Pim-1, Pim-2, or Pim-3), a suitable substrate (e.g., a peptide like PIMtide), the test inhibitor at various concentrations, and a buffer containing Mg²⁺.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
The mixture is incubated for a specific time at a controlled temperature to allow for the phosphorylation reaction to occur.
-
The reaction is stopped, and the mixture is transferred to a filter membrane (e.g., P81 phosphocellulose paper) that binds the phosphorylated substrate.
-
The filter is washed to remove unincorporated [γ-³³P]ATP.
-
The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control without the inhibitor. IC50 values are then determined from dose-response curves.
-
-
-
Luminescent Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Principle: This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Protocol Outline:
-
The kinase reaction is set up with the kinase, substrate, ATP, and the test inhibitor.
-
Following incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added, which converts the produced ADP back to ATP and uses this new ATP in a luciferase/luciferin reaction to generate a light signal.
-
The luminescence is measured using a luminometer, and the signal intensity is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Inhibition is determined by the reduction in the luminescent signal in the presence of the inhibitor.
-
-
Cell-Based Assays
These assays assess the inhibitor's effect on the kinase within a cellular context.
-
Western Blotting for Phospho-Substrates
-
Principle: This method measures the phosphorylation of known downstream substrates of PIM kinases in cells treated with the inhibitor.
-
Protocol Outline:
-
Cancer cell lines known to have high PIM kinase expression are cultured.
-
The cells are treated with varying concentrations of the PIM kinase inhibitor for a specified duration.
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated form of a known PIM substrate (e.g., phospho-BAD (Ser112), phospho-p27 (Thr157)).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
The membrane is also probed for the total amount of the substrate and a loading control (e.g., β-actin) to ensure equal protein loading.
-
A reduction in the phosphorylated substrate, relative to the total substrate, indicates inhibition of PIM kinase activity in the cell.
-
-
Experimental Workflow for Assessing Kinase Inhibitor Selectivity
The following diagram outlines a typical workflow for evaluating the selectivity of a novel PIM kinase inhibitor.
Caption: Kinase Inhibitor Selectivity Workflow.
Conclusion
This compound (Compound 4d) is a potent inhibitor of Pim-1 kinase. However, the lack of publicly available data on its activity against Pim-2 and Pim-3 highlights a critical gap in its characterization. For drug development professionals, understanding the complete selectivity profile is paramount to predicting potential off-target effects and ensuring the desired therapeutic window. The comparative data on other PIM inhibitors and the detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound or to develop novel, highly selective PIM kinase inhibitors. Future studies should prioritize the comprehensive profiling of this compound against all three PIM kinase isoforms to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Pim-1 Kinase Inhibitor 6 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of Pim-1 kinase inhibitor 6, a compound identified as a potent antagonist of the Pim-1 kinase. The document outlines the critical signaling pathways involving Pim-1, details the experimental and computational methodologies for studying inhibitor binding, and presents quantitative data for this compound and other relevant inhibitors.
Introduction to Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and survival.[1] Upregulation of Pim-1 is associated with various forms of cancer, making it a significant target for therapeutic intervention. Pim-1 is primarily regulated by the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway. Cytokines and growth factors activate JAKs, which in turn phosphorylate and activate STAT proteins. Activated STATs then translocate to the nucleus and induce the transcription of target genes, including PIM1.
Pim-1 Kinase Signaling Pathway
The signaling cascade leading to Pim-1 activation and its downstream effects is a critical area of study for understanding its role in cancer. The following diagram illustrates the canonical Pim-1 signaling pathway.
References
Methodological & Application
Application Notes and Protocols for Pim-1 Kinase Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a serine/threonine kinase that plays a pivotal role in the regulation of cell proliferation, survival, and differentiation.[1] Overexpression of Pim-1 has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. Pim-1 kinase inhibitors are designed to block the kinase's activity, thereby disrupting downstream signaling pathways that contribute to tumor growth.[2][3] This document provides a detailed protocol for an in vitro kinase assay to evaluate the potency of Pim-1 kinase inhibitor 6 and other related compounds.
Pim-1 Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, Pim-1 can phosphorylate a range of downstream targets involved in cell cycle progression and apoptosis, such as p21 and BAD. By inhibiting Pim-1, its downstream pro-survival signaling can be attenuated.
Caption: Pim-1 Signaling Pathway and Point of Inhibition.
Quantitative Data for Pim-1 Inhibitors
The following table summarizes the in vitro potency of this compound and other commercially available inhibitors against Pim-1 and related kinases. This data is crucial for assessing the potency and selectivity of the compounds.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |
| This compound | Pim-1 | 460 | [2] |
| PIM1/2 Kinase Inhibitor VI (SMI-16a) | Pim-1 | 150 | [4] |
| Pim-2 | 20 | [4] | |
| AZD1208 | Pim-1 | 0.4 | [5] |
| Pim-2 | 5 | [5] | |
| Pim-3 | 1.9 | [5] | |
| SGI-1776 | Pim-1 | 7 | [5] |
| Pim-2 | 363 | [6] | |
| Pim-3 | 69 | [6] | |
| SMI-4a | Pim-1 | 17 | [5] |
| TCS PIM-1 1 | Pim-1 | 50 | [5] |
Experimental Protocol: In Vitro Pim-1 Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the activity of Pim-1 kinase and the inhibitory potential of compounds like this compound. The assay quantifies the amount of ADP produced during the kinase reaction.
Materials
-
Recombinant human Pim-1 kinase (GST-tagged)
-
Biotinylated Bad (Ser112) peptide substrate (e.g., GGAGAVEIRSRHSSYPAGTE)[7]
-
Pim-1 Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT[1]
-
ATP solution
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Experimental Workflow
Caption: In Vitro Pim-1 Kinase Assay Workflow.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of ATP in water.
-
Prepare a stock solution of the biotinylated Bad peptide substrate in water.
-
Dilute the recombinant Pim-1 kinase in Kinase Buffer to the desired concentration (e.g., 5 ng/µL). The optimal concentration should be determined empirically by performing a kinase titration.[1]
-
Prepare a serial dilution of this compound and other test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
-
Assay Procedure (384-well format): [1]
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2 µL of the diluted Pim-1 kinase to each well.
-
Prepare the Substrate/ATP mix by diluting the Bad peptide substrate and ATP in Kinase Buffer. The final concentration in the assay should be optimized, but a starting point of 0.2 µg/µL substrate and 500 µM ATP can be used.[1]
-
To initiate the kinase reaction, add 2 µL of the Substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Luminescence Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percentage of inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_background) / (RLU_vehicle - RLU_background)) where RLU is the Relative Luminescence Unit.
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Conclusion
This application note provides a comprehensive guide for assessing the in vitro potency of this compound. The detailed protocol for the ADP-Glo™ kinase assay, along with the provided quantitative data and signaling pathway information, will be a valuable resource for researchers in the field of cancer drug discovery and development. The methodologies described can be adapted to screen and characterize other potential Pim-1 inhibitors.
References
- 1. promega.com [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1/2 Kinase Inhibitor VI The PIM1/2 Kinase Inhibitor VI, also referenced under CAS 587852-28-6, controls the biological activity of PIM1/2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 587852-28-6 [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes: Targeting Prostate Cancer with Pim-1 Kinase Inhibitor SGI-1776
Introduction
Pim-1 kinase, a serine/threonine kinase, is frequently overexpressed in various human cancers, including prostate cancer.[1] Its expression is associated with advanced stages of the disease, including high-grade prostate intraepithelial neoplasia and castration-resistant prostate cancer (CRPC).[1][2] Pim-1 promotes cancer progression by phosphorylating numerous downstream substrates involved in critical cellular processes such as cell cycle progression, inhibition of apoptosis, and promotion of cell survival.[1][2] Key downstream targets of Pim-1 include Bad, p21, and c-Myc, which collectively contribute to tumorigenesis and resistance to therapy.[3][4] Given its central role, Pim-1 has emerged as a promising therapeutic target for prostate cancer.[1][5]
This document provides detailed application notes for the use of SGI-1776, a potent and selective pan-Pim kinase inhibitor, in prostate cancer cell lines. SGI-1776 has demonstrated efficacy in reducing cell viability, inducing cell cycle arrest, and triggering apoptosis in various prostate cancer models.[3][6] It has also been shown to resensitize chemoresistant prostate cancer cells to taxane-based therapies, highlighting its potential in combination treatments.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of the Pim-1 kinase inhibitor SGI-1776 on various prostate cancer cell lines.
Table 1: IC50 Values of SGI-1776 in Prostate Cancer Cell Lines
| Cell Line | Type | IC50 (µM) after 72h | Citation |
| 22Rv1 | Androgen-Independent | ~2.5 | [3] |
| 22Rv1-T | Taxane-Resistant | ~5.0 | [3] |
| Other Androgen-Independent Lines | Mixed | 2-4 | [6] |
Table 2: Cellular Effects of SGI-1776 and AZD1208 in Prostate Cancer Models
| Inhibitor | Model | Effect | Observation | Citation | | :--- | :--- | :--- | :--- | | SGI-1776 | 22Rv1 Cells (2.5µM) | Apoptosis Induction | 1.6-fold increase in caspase-3 activity |[3] | | AZD1208 | MYC/Pim1 Grafts (45mg/kg) | Decreased Proliferation | 46% lower BrdU index |[4][7] | | AZD1208 | MYC/Pim1 Grafts (45mg/kg) | Increased Apoptosis | 326% higher apoptotic index (cleaved caspase-3) |[4][7] | | AZD1208 | DU145 & CWR22rv1 Xenografts | Tumor Growth Suppression | Significant decrease in tumor growth |[4] |
Pim-1 Signaling Pathway and Inhibition
The diagram below illustrates the central role of Pim-1 kinase in promoting prostate cancer cell survival and proliferation. Pim-1 is activated by upstream signals, such as the JAK/STAT pathway, and subsequently phosphorylates a range of downstream targets. This action inhibits apoptosis (via phosphorylation of Bad) and promotes cell cycle progression. The inhibitor SGI-1776 acts by competitively binding to the ATP pocket of Pim-1, blocking its kinase activity and preventing the phosphorylation of its downstream effectors.
Caption: Pim-1 signaling pathway in prostate cancer and the point of inhibition by SGI-1776.
Experimental Workflow
The following workflow provides a general overview of the experimental process for evaluating the efficacy of a Pim-1 kinase inhibitor in prostate cancer cell lines.
Caption: General experimental workflow for testing Pim-1 inhibitors in prostate cancer cells.
Experimental Protocols
The following protocols are generalized methodologies for key experiments. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.
Prostate Cancer Cell Culture
This protocol describes the general maintenance of common prostate cancer cell lines like PC-3, DU-145, LNCaP, and 22Rv1.
-
Materials:
-
Prostate cancer cell line (e.g., 22Rv1 from ATCC)
-
Growth Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Maintain cells in a T-75 flask with the appropriate growth medium in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.
-
Perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Seed new flasks or plates for experiments at the desired density. For routine passaging, split the cells at a 1:5 to 1:10 ratio.
-
Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability.[9]
-
Materials:
-
96-well cell culture plates
-
Prostate cancer cells
-
Pim-1 Inhibitor SGI-1776 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader (absorbance at 570 nm)
-
-
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of SGI-1776 in complete growth medium. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.
-
Aspirate the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).[3]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with SGI-1776 or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium. Combine all cells from each well into a single tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot for Pim-1 Target Proteins
This protocol is for detecting changes in the phosphorylation status or expression level of Pim-1 downstream targets.[3][10]
-
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Bad (Ser112), anti-c-Myc, anti-Pim-1, anti-β-actin).[3][11]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Treat cells in 6-well or 10 cm plates with SGI-1776 for the desired duration.
-
Wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[10][11]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein levels.
-
References
- 1. PIM1 kinase as a target in prostate cancer: roles in tumorigenesis, castration resistance, and docetaxel resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 7. PIM kinase inhibitor AZD1208 for treatment of MYC-driven prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
Determining the Potency of Pim-1 Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of the half-maximal inhibitory concentration (IC50) of Pim-1 kinase inhibitors, with a specific focus on "Pim-1 kinase inhibitor 6." The provided methodologies are essential for the preclinical evaluation of novel therapeutic agents targeting the Pim-1 kinase, a crucial proto-oncogene implicated in various cancers.
Introduction to Pim-1 Kinase
Pim-1, a member of the proviral integration site for Moloney murine leukemia virus family of serine/threonine kinases, is a key regulator of cell proliferation, survival, and apoptosis.[1][2] Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[1][3] Overexpression of Pim-1 is associated with the progression of numerous hematological and solid tumors, making it an attractive target for cancer therapy.[2] Pim-1 kinase inhibitors are designed to block the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its downstream substrates and inhibiting its oncogenic activity.[4]
Data Presentation: IC50 Values of Pim-1 Kinase Inhibitors
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. It is a critical parameter for comparing the potency of different inhibitors. The IC50 of "this compound" and other reference compounds are summarized in the table below.
| Inhibitor | IC50 (µM) | Assay Type | Reference |
| This compound (Compound 4d) | 0.46 | Not Specified | [5] |
| Staurosporine | 0.0026 | Radiometric | [6] |
| AZD1208 | 0.0004 | Cell-free | [7] |
| SGI-1776 | 0.007 | Cell-free | [7] |
| Quercetagetin | 0.34 | ELISA-based | [8] |
Experimental Protocols
The following are detailed protocols for commonly used methods to determine the IC50 of Pim-1 kinase inhibitors.
Protocol 1: In Vitro Biochemical Assay for IC50 Determination using a Radiometric Method
This protocol describes a direct measurement of Pim-1 kinase activity by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]-ATP into a peptide substrate.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 peptide substrate (e.g., RSRHSSYPAGT)
-
[γ-³³P]-ATP
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
This compound (or other test compounds)
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the Pim-1 kinase inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, recombinant Pim-1 kinase, and the peptide substrate.
-
Kinase Reaction: a. In a microcentrifuge tube, add 1 µL of the diluted inhibitor or DMSO (for the control). b. Add 17 µL of the reaction mixture to each tube. c. Initiate the reaction by adding 2 µL of [γ-³³P]-ATP. d. Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stopping the Reaction and Spotting: a. Stop the reaction by adding an equal volume of 0.75% phosphoric acid. b. Spot 10 µL of each reaction mixture onto a sheet of P81 phosphocellulose paper.
-
Washing: a. Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP. b. Perform a final wash with acetone (B3395972) and let the paper air dry.
-
Data Acquisition: a. Place the dried P81 paper in a cassette with a phosphor screen and expose overnight. b. Quantify the radioactivity of each spot using a phosphorimager or scintillation counter.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
Protocol 2: Cell-Based Assay for IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the effect of a Pim-1 kinase inhibitor on the viability of cancer cells that are dependent on Pim-1 activity for their proliferation and survival.
Materials:
-
Cancer cell line with high Pim-1 expression (e.g., human myeloma cell lines RPMI-8226 or U266)[9]
-
Complete cell culture medium
-
This compound (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest and count cells in the logarithmic growth phase. b. Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: a. Prepare a serial dilution of the Pim-1 kinase inhibitor in the cell culture medium. b. Add the diluted inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only for background). c. Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
CellTiter-Glo® Assay: a. Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[4] b. Add 100 µL of CellTiter-Glo® reagent to each well.[4] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Data Acquisition: a. Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Subtract the average background luminescence (from no-cell control wells) from all other readings. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the normalized viability data against the logarithm of the inhibitor concentration. d. Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
Mandatory Visualizations
Pim-1 Signaling Pathway
Caption: Simplified Pim-1 signaling pathway.
Experimental Workflow for Biochemical IC50 Determination
Caption: Workflow for radiometric IC50 determination.
Experimental Workflow for Cell-Based IC50 Determination
Caption: Workflow for cell-based IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ch.promega.com [ch.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. S-EPMC5404933 - Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. - OmicsDI [omicsdi.org]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Pim-1 Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and differentiation.[1][2] Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[2][3] Overexpression of Pim-1 is implicated in the development and progression of various cancers, including hematopoietic malignancies and solid tumors like prostate cancer, making it an attractive therapeutic target.[1][3] Pim-1 exerts its oncogenic functions by phosphorylating a diverse range of downstream substrates, thereby modulating critical cellular processes such as cell cycle progression and apoptosis. This document provides detailed protocols for the Western blot analysis of key Pim-1 downstream targets, along with quantitative data on the effects of Pim-1 activity on these targets.
Pim-1 Signaling Pathways
Pim-1 is a key node in cellular signaling, influencing pathways that control cell fate. The diagrams below illustrate the central role of Pim-1 in regulating cell cycle and apoptosis.
Caption: Overview of the Pim-1 signaling cascade.
Caption: Key downstream targets of Pim-1 kinase.
Quantitative Analysis of Pim-1 Downstream Target Modulation
The following tables summarize the quantitative effects of Pim-1 on its key downstream targets as determined by Western blot analysis.
| Target Protein | Modulation by Pim-1 | Fold Change/Effect | Cell Line/System | Reference |
| p-Bad (Ser112) | Increased phosphorylation | Not specified, but significant increase shown in blot | FDCP1 cells | [4] |
| p27Kip1 | Decreased protein level | ~50% reduction with Pim-1S overexpression | K562 cells | [5] |
| c-Myc | Increased protein stability | Dramatically stabilized | In vivo | [6] |
| p-ASK1 (Thr845) | Decreased phosphorylation | Not specified, but Pim-1 shown to inactivate ASK1 | - |
Note: Quantitative data for p-ASK1 phosphorylation by Pim-1 was not explicitly found in the search results, but Pim-1 is known to phosphorylate and inactivate ASK1.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the general workflow for analyzing Pim-1 downstream targets using Western blotting.
Caption: General workflow for Western blot analysis.
Detailed Experimental Protocols
Western Blot Protocol for Phospho-Bad (Ser112)
This protocol is adapted from methodologies used to detect the phosphorylation of Bad at Ser112, a direct target of Pim-1 kinase.[4][7][8]
A. Solutions and Reagents
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: (e.g., BCA or Bradford assay kit).
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol.
-
Running Buffer (10x): 250 mM Tris base, 1.92 M glycine, 1% SDS.
-
Transfer Buffer (10x): 250 mM Tris base, 1.92 M glycine, 20% methanol.
-
TBST (10x): 1 M Tris-HCl (pH 7.5), 1.5 M NaCl, 1% Tween-20.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibody: Rabbit anti-Phospho-Bad (Ser112) antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Chemiluminescent Substrate.
B. Cell Lysis and Protein Quantification
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
C. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations for all samples and prepare them by adding 4x Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-40 µg of protein per well onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
D. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Phospho-Bad (Ser112) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Western Blot Protocol for p27Kip1
This protocol is designed for the detection of total p27Kip1 protein levels, which are post-translationally regulated by Pim-1-mediated phosphorylation and subsequent degradation.[5]
A. Solutions and Reagents
-
Follow the same solution and reagent list as for Phospho-Bad (Ser112), with the exception of the primary antibody.
-
Primary Antibody: Mouse anti-p27Kip1 antibody.
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG.
B. Protocol Steps
-
Follow the same procedure for Cell Lysis, Protein Quantification, SDS-PAGE, and Protein Transfer as described for Phospho-Bad (Ser112).
-
For Immunoblotting, use a blocking buffer of 5% non-fat dry milk in TBST.
-
Incubate with the primary antibody against p27Kip1 diluted in the blocking buffer.
-
The remaining steps are identical to the Phospho-Bad (Ser112) protocol.
Western Blot Protocol for c-Myc
This protocol is for the detection of c-Myc, a transcription factor whose stability is enhanced by Pim-1 phosphorylation.[6]
A. Solutions and Reagents
-
Follow the same solution and reagent list as for Phospho-Bad (Ser112).
-
Primary Antibody: Rabbit anti-c-Myc antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
B. Protocol Steps
-
Follow the same procedure for Cell Lysis, Protein Quantification, SDS-PAGE, and Protein Transfer as described for Phospho-Bad (Ser112).
-
For Immunoblotting, use a blocking buffer of 5% non-fat dry milk in TBST.
-
Incubate with the primary antibody against c-Myc diluted in the blocking buffer.
-
The remaining steps are identical to the Phospho-Bad (Ser112) protocol.
Troubleshooting
-
High Background: Optimize blocking conditions (time, temperature, blocking agent). Ensure adequate washing steps.
-
Weak or No Signal: Check antibody dilutions and incubation times. Confirm protein transfer efficiency. Use fresh lysis buffer with inhibitors.
-
Non-specific Bands: Use high-quality, specific primary antibodies. Optimize antibody concentration. Ensure the purity of the protein sample.
By following these detailed protocols and utilizing the provided quantitative data and pathway diagrams, researchers can effectively analyze the downstream effects of Pim-1 kinase, facilitating a deeper understanding of its role in cellular processes and its potential as a therapeutic target in drug development.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. longdom.org [longdom.org]
- 4. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pim kinase-dependent inhibition of c-Myc degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-Bad (Ser112) (40A9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. The PIM-2 kinase phosphorylates BAD on serine 112 and reverses BAD-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pim-1 Kinase Inhibitor 6 for Inducing Apoptosis in Tumor Cells
For Research Use Only.
Introduction
Pim-1 kinase is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis.[1] Overexpression of Pim-1 is observed in various human cancers and is often associated with tumor progression and resistance to therapy. Pim-1 exerts its anti-apoptotic effects through the phosphorylation of several key proteins in the apoptotic signaling cascade, including the pro-apoptotic Bcl-2 family member, BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim-1 prevents it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting cell survival.[2]
Pim-1 kinase inhibitor 6 (also known as Compound 4d) is a potent inhibitor of Pim-1 kinase with a reported IC50 value of 0.46 μM.[3] By inhibiting Pim-1 activity, this compound is designed to block the phosphorylation of its downstream targets, leading to the activation of the apoptotic pathway in cancer cells. This application note provides an overview of the mechanism of action of this compound and detailed protocols for its use in inducing apoptosis in tumor cells.
Data Presentation
The following tables summarize the inhibitory activity of this compound and provide a comparative overview of other well-characterized Pim-1 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (μM) |
| This compound (Compound 4d) | Pim-1 Kinase | 0.46[3] |
Table 2: Comparative IC50 Values of Various Pim-1 Kinase Inhibitors in Cell-Free Assays
| Inhibitor | Pim-1 IC50 | Pim-2 IC50 | Pim-3 IC50 | Reference |
| SGI-1776 | 7 nM | 363 nM | 69 nM | [4] |
| AZD1208 | 0.4 nM | 5 nM | 1.9 nM | [5] |
| SMI-4a | 17 nM | Modestly potent | Not specified | [5] |
Table 3: Cellular Activity of a Representative Pim-1 Inhibitor (PIM1-1) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) after 48h treatment |
| Daudi | Burkitt's Lymphoma | 10[2] |
| Raji | Burkitt's Lymphoma | 20[2] |
| K562 | Chronic Myelogenous Leukemia | 30[2] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in inducing apoptosis. Pim-1 kinase phosphorylates and inactivates the pro-apoptotic protein BAD. Inhibition of Pim-1 by this compound prevents BAD phosphorylation, allowing it to bind to and inhibit the anti-apoptotic proteins Bcl-2/Bcl-xL. This leads to the release of pro-apoptotic factors from the mitochondria, activation of caspases, and ultimately, apoptosis.
Caption: Pim-1 kinase signaling pathway and the mechanism of apoptosis induction by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the pro-apoptotic activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on tumor cells.
Materials:
-
Tumor cell line of interest (e.g., Daudi, Raji)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.1 µM to 40 µM is recommended for initial studies.[2] Include a DMSO vehicle control.
-
Add 100 µL of the diluted inhibitor or vehicle to the respective wells.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Experimental workflow for the cell viability (MTT) assay.
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation of BAD and the cleavage of caspase-3, key markers of apoptosis induction.
Materials:
-
Tumor cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Pim-1, anti-phospho-BAD (Ser112), anti-BAD, anti-cleaved caspase-3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations for the indicated time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Caption: General workflow for Western blot analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis by flow cytometry.
Materials:
-
Tumor cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the Western blot analysis.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Logical Relationship of the Inhibitor's Action
The following diagram illustrates the logical flow from the application of this compound to the induction of apoptosis.
Caption: Logical flow of events following treatment with this compound.
Conclusion
This compound is a valuable research tool for studying the role of Pim-1 kinase in cancer cell survival and for exploring its potential as a therapeutic agent. The protocols provided in this application note offer a framework for investigating the pro-apoptotic effects of this inhibitor in various tumor cell models. Further characterization in different cancer types and in vivo models is warranted to fully elucidate its therapeutic potential.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for High-Throughput Screening of Novel Pim-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) to identify novel inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.
Introduction to Pim-1 Kinase as a Therapeutic Target
Pim-1 kinase is a key proto-oncogene that plays a crucial role in cell cycle progression, proliferation, apoptosis, and drug resistance.[1][2][3][4] Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[1][2][5] Overexpression of Pim-1 is observed in numerous hematological malignancies and solid tumors, including prostate cancer and certain lymphomas, making it an attractive target for cancer therapy.[2][6][7][8] The development of small molecule inhibitors targeting Pim-1 kinase is a promising strategy for cancer treatment.[8]
Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, activated by cytokines such as interleukins (IL-2, IL-3, IL-6).[1][2][5] Once expressed, Pim-1 can phosphorylate a variety of downstream substrates, influencing cell survival and proliferation. A simplified representation of the core signaling pathway is illustrated below.
Caption: Simplified Pim-1 Kinase Signaling Pathway.
High-Throughput Screening Workflow for Pim-1 Inhibitors
The process of identifying novel Pim-1 kinase inhibitors through HTS follows a structured workflow. This multi-step process is designed to efficiently screen large compound libraries and identify promising lead candidates for further development.
Caption: High-Throughput Screening Workflow for Kinase Inhibitors.
Experimental Protocols
Several assay formats are available for HTS of Pim-1 kinase inhibitors, including fluorescence-based, luminescence-based, and radiometric assays. Below are generalized protocols for commonly used non-radiometric methods.
LanthaScreen® Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the binding and displacement of a fluorescently labeled tracer from the ATP-binding site of Pim-1 kinase.
Materials:
-
Pim-1 Kinase (recombinant)
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Tracer (Alexa Fluor® 647 labeled)
-
Kinase Buffer
-
Test Compounds
-
384-well plates (white, low-volume)
-
Plate reader capable of TR-FRET measurements
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X working solution of Pim-1 kinase and Eu-anti-GST antibody in kinase buffer.
-
Tracer Preparation: Prepare a 2X working solution of the kinase tracer in kinase buffer.
-
Reaction Assembly:
-
Add 5 µL of the 2X kinase/antibody mixture to each well.
-
Add 5 µL of the 2X tracer solution to each well.
-
The final reaction volume will be 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Inhibition is observed as a decrease in the TR-FRET signal. Determine IC50 values by fitting the dose-response data to a four-parameter logistic model.
ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Pim-1 Kinase (recombinant)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase-Detection Reagent
-
Test Compounds
-
384-well plates (white, solid bottom)
-
Luminometer plate reader
Protocol:
-
Compound Plating: As described in the LanthaScreen® protocol.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate/ATP mixture in kinase assay buffer.
-
Add 5 µL of the 2X mixture to each well containing the test compound.
-
The final reaction volume will be 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase-Detection Reagent Addition: Add 20 µL of Kinase-Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal indicates inhibition. Calculate IC50 values from the dose-response curves.
Data Presentation
Quantitative data from HTS campaigns are crucial for comparing the potency and selectivity of identified inhibitors. The following table summarizes inhibitory activities (IC50 values) for known Pim-1 inhibitors.
| Compound | Pim-1 IC50 (nM) | Assay Type | Reference |
| Staurosporine | 2.6 | Radiometric | [9] |
| Staurosporine | 16.7 | Not Specified | [7] |
| Ro 31-8220 | 2.6 | Radiometric | [9] |
| Compound [I] (2,5-disubstituted-1,3,4-oxadiazole derivative) | 17 | Not Specified | [7] |
| 5-bromobenzofuran-2-carboxylic acid | 8,100 | Kinase Inhibition Assay | [10] |
| Compound 2 (aminicyclohexayl derivative) | 1 | Kinase Inhibition Assay | [10] |
Hit Confirmation and Secondary Assays
Following the primary screen, hits should be confirmed and further characterized using orthogonal and secondary assays.
-
Orthogonal Assays: Confirm hits using a different assay technology (e.g., if the primary screen was a binding assay, confirm with an activity-based assay) to eliminate technology-specific artifacts.
-
Selectivity Profiling: Screen confirmed hits against a panel of other kinases to determine their selectivity profile. This is critical to identify potential off-target effects.
-
Cell-based Assays: Evaluate the activity of potent and selective inhibitors in cellular models to confirm their ability to inhibit Pim-1 in a physiological context and to assess their effects on cell proliferation and apoptosis. For example, one could measure the phosphorylation of the Pim-1 substrate BAD in treated cells.[11]
By following these detailed application notes and protocols, researchers can effectively conduct high-throughput screening campaigns to discover and characterize novel and potent Pim-1 kinase inhibitors for potential therapeutic development.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 8. tandfonline.com [tandfonline.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Crystallography of Pim-1 Kinase in Complex with Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallographic study of Pim-1 kinase in complex with small molecule inhibitors. Pim-1 kinase is a constitutively active serine/threonine kinase and a validated target in oncology due to its role in cell survival, proliferation, and apoptosis.[1][2][3] Structural elucidation of Pim-1 in complex with inhibitors is crucial for understanding the molecular basis of inhibition and for guiding the structure-based design of novel therapeutics.
Data Presentation: Pim-1 Kinase Inhibitors and Crystallographic Data
The following table summarizes key quantitative data for selected Pim-1 kinase inhibitors with available co-crystal structures. This allows for a direct comparison of inhibitor potency and the quality of the structural data.
| Inhibitor Name/Scaffold | PDB ID | IC50/Ki (nM) | Resolution (Å) |
| Pyrido[4,3-d]pyrimidine derivative (SKI-O-068) | 4JX3 | 123 (IC50) | 2.50 |
| [4][5][6]triazolo[4,3-b]pyridazine-based inhibitor | 3BGQ | - | 2.00 |
| Small molecule inhibitor | 3UIX | 150 (IC50) | 2.20 |
| SMI-4a | - | 17 (IC50) | - |
| TCS PIM-1 1 | - | 50 (IC50) | - |
| AZD1208 | - | 0.4 (IC50) | - |
| CX-6258 | - | 5 (IC50) | - |
| Hispidulin | - | 2710 (IC50) | - |
| PIM447 (LGH447) | - | 0.006 (Ki) | - |
| TP-3654 | - | 5 (Ki) | - |
Note: Not all inhibitors listed have publicly available co-crystal structures. Data is compiled from various sources.[1][7][8]
Signaling Pathway and Experimental Workflows
To provide a conceptual framework, the following diagrams illustrate the Pim-1 signaling pathway, the general experimental workflow for Pim-1 crystallography, and the iterative nature of structure-based drug design.
Experimental Protocols
The following protocols are compiled from multiple sources to provide a comprehensive guide for the crystallographic analysis of Pim-1 kinase in complex with inhibitors.
Pim-1 Kinase Expression and Purification
This protocol describes the expression of a truncated human Pim-1 kinase (residues 29-313) in E. coli and its subsequent purification.
Materials:
-
pET expression vector containing the human Pim-1 gene (e.g., pET32 with a C-terminal His-tag).
-
E. coli expression strain (e.g., Rosetta2(DE3)pLysS).
-
Terrific Broth (TB) medium.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Size Exclusion Chromatography (SEC) Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.
-
Ni-NTA affinity resin.
-
SEC column (e.g., Superdex 75).
Protocol:
-
Transformation and Expression:
-
Transform the Pim-1 expression vector into the E. coli expression strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a large volume of TB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue to grow at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer until the A280 returns to baseline.
-
Elute the His-tagged Pim-1 protein with Elution Buffer.
-
Concentrate the eluted protein and load it onto a SEC column pre-equilibrated with SEC Buffer.
-
Collect fractions corresponding to the monomeric Pim-1 peak.
-
Assess protein purity by SDS-PAGE and concentrate the pure protein to 5-10 mg/mL for crystallization trials.
-
Co-crystallization of Pim-1 with Inhibitors
This protocol outlines the setup of hanging drop vapor diffusion experiments for co-crystallizing Pim-1 with small molecule inhibitors.
Materials:
-
Purified Pim-1 kinase (5-10 mg/mL in SEC buffer).
-
Pim-1 inhibitor stock solution (10-100 mM in DMSO).
-
Crystallization screens (commercial or in-house).
-
Crystallization plates (e.g., 24-well or 96-well).
-
Cover slips.
Protocol:
-
Complex Formation:
-
Prepare the Pim-1/inhibitor complex by mixing the purified Pim-1 protein with the inhibitor stock solution. A typical molar ratio is 1:3 to 1:5 (Pim-1:inhibitor).
-
Incubate the mixture on ice for at least 1 hour to allow for complex formation. The final DMSO concentration should be kept below 5% (v/v) to minimize its effect on crystallization.
-
-
Crystallization Setup:
-
Set up hanging drop vapor diffusion experiments by mixing 1-2 µL of the Pim-1/inhibitor complex with an equal volume of the reservoir solution from the crystallization screen.
-
Pipette the drop onto a cover slip and invert it over the reservoir.
-
Seal the well and incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Optimization:
-
Monitor the plates for crystal growth over several days to weeks.
-
Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and additives.
-
X-ray Data Collection and Processing
This section provides a general overview of the steps involved in collecting and processing X-ray diffraction data.
Materials:
-
Cryoprotectant solution (reservoir solution supplemented with 15-25% glycerol (B35011) or other cryoprotectant).
-
Cryo-loops.
-
Liquid nitrogen.
-
Synchrotron beamline or in-house X-ray source.
-
Data processing software (e.g., HKL2000, XDS).
Protocol:
-
Crystal Harvesting and Cryo-cooling:
-
Carefully loop a single crystal from the drop.
-
Briefly soak the crystal in the cryoprotectant solution to prevent ice formation during data collection.
-
Flash-cool the crystal by plunging it into liquid nitrogen.
-
-
Data Collection:
-
Mount the cryo-cooled crystal on the goniometer at the X-ray source.
-
Collect a diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate and scale the raw diffraction images using data processing software.
-
Determine the space group and unit cell parameters.
-
The output file will contain the reflection intensities and their standard deviations, which will be used for structure determination.
-
-
Structure Determination and Refinement:
-
Solve the crystal structure using molecular replacement with a previously determined Pim-1 structure as a search model.
-
Build the inhibitor into the electron density map.
-
Refine the model against the diffraction data to improve its quality and agreement with the experimental data.
-
Validate the final structure using tools such as MolProbity. The refined coordinates are then deposited in the Protein Data Bank (PDB).
-
References
- 1. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Computational Workflow for Structure-Guided Design of Potent and Selective Kinase Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Computational Workflow for Structure-Guided Design of Potent and Selective Kinase Peptide Substrates | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 6. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. rcsb.org [rcsb.org]
Application Notes and Protocols: Pim-1 Kinase Inhibitor 6 Nanoparticle Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1 kinase, a serine/threonine kinase, is a crucial regulator of multiple cellular processes, including cell cycle progression, survival, and apoptosis.[1][2] Its aberrant expression is linked to the progression of various cancers, including prostate cancer and leukemia, making it a significant target for cancer therapy.[1][3][4] Pim-1 kinase inhibitors have emerged as a promising class of therapeutic agents. Pim-1 kinase inhibitor 6, a potent inhibitor with an IC50 value of 0.46 μM, has demonstrated significant cytotoxic effects on cancer cells.[5] To enhance the therapeutic efficacy and overcome limitations such as poor solubility and off-target effects, formulating this inhibitor into a nanoparticle-based drug delivery system is a promising strategy.[6][7]
This document provides detailed application notes and protocols for the formulation, characterization, and in vitro evaluation of a this compound nanoparticle formulation.
Signaling Pathway
The expression of Pim-1 is primarily regulated by the Janus kinase (JAK)/signal transducers and activators of transcription (STAT) pathway.[1] Cytokines activate the JAK/STAT pathway, leading to the transcription of the Pim-1 gene.[2] Pim-1, in turn, can phosphorylate various downstream targets involved in cell cycle regulation and apoptosis, such as p21 and Bad.[1]
Caption: Pim-1 Kinase Signaling Pathway and Inhibition.
Experimental Protocols
Nanoparticle Formulation
This protocol describes the formulation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) (MW 30-70 kDa)
-
Deionized water
Protocol:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase dropwise to 10 mL of the aqueous phase while sonicating on an ice bath for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing 2% (w/v) trehalose (B1683222) as a cryoprotectant and freeze-dry for 48 hours.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Caption: Nanoparticle Formulation Workflow.
Nanoparticle Characterization
a. Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
Protocol:
-
Resuspend the lyophilized nanoparticles in deionized water to a concentration of 0.1 mg/mL.
-
Vortex the suspension for 1 minute.
-
Analyze the sample using a Zetasizer instrument.
-
Perform measurements in triplicate.
b. Morphology
The shape and surface morphology of the nanoparticles are visualized using Transmission Electron Microscopy (TEM).
Protocol:
-
Place a drop of the nanoparticle suspension (0.1 mg/mL in deionized water) onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Optionally, negatively stain the sample with 2% phosphotungstic acid.
-
Image the grid using a TEM.
| Parameter | Method | Expected Value |
| Hydrodynamic Diameter (nm) | DLS | 150 - 250 |
| Polydispersity Index (PDI) | DLS | < 0.3 |
| Zeta Potential (mV) | ELS | -15 to -30 |
| Morphology | TEM | Spherical |
Table 1: Physicochemical Characterization of this compound Nanoparticles.
Drug Loading and Encapsulation Efficiency
Protocol:
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to disrupt the nanoparticles and release the drug.
-
Determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
| Parameter | Formula | Expected Value |
| Drug Loading (%) | (Wt. of drug / Wt. of nanoparticles) x 100 | 3 - 7% |
| Encapsulation Efficiency (%) | (Wt. of drug in NP / Initial wt. of drug) x 100 | > 70% |
Table 2: Drug Loading and Encapsulation Efficiency.
In Vitro Drug Release
This protocol uses a dialysis membrane method to evaluate the in vitro release profile of this compound from the nanoparticles.[8][9]
Materials:
-
Lyophilized this compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 12-14 kDa)
-
Shaking incubator
Protocol:
-
Resuspend a known amount of nanoparticles in 1 mL of PBS.
-
Transfer the suspension into a dialysis bag and seal both ends.
-
Immerse the dialysis bag in 50 mL of PBS in a beaker.
-
Place the beaker in a shaking incubator at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
| Time (hours) | Cumulative Release (%) |
| 0 | 0 |
| 2 | 10 - 20 |
| 8 | 30 - 45 |
| 24 | 50 - 65 |
| 48 | 65 - 80 |
| 72 | > 80 |
Table 3: Expected In Vitro Drug Release Profile.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the cytotoxic effect of the nanoparticle formulation on a cancer cell line (e.g., PC-3 prostate cancer cells).[10][11]
Materials:
-
PC-3 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (free drug)
-
This compound-loaded nanoparticles
-
Empty nanoparticles (placebo)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Protocol:
-
Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control and determine the IC50 values.
Caption: In Vitro Cytotoxicity Assay Workflow.
| Formulation | IC50 (µM) on PC-3 cells |
| Free this compound | ~ 0.5 |
| This compound Nanoparticles | < 0.5 |
| Empty Nanoparticles | > 100 |
Table 4: Expected IC50 Values from Cytotoxicity Assay.
Conclusion
These application notes and protocols provide a comprehensive framework for the successful formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles. The provided methodologies and expected data will guide researchers in developing a potent and effective nanoparticle-based therapeutic for cancer treatment. Further in vivo studies are recommended to evaluate the pharmacokinetic profile, biodistribution, and anti-tumor efficacy of this formulation.[12][13]
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Pim-1 kinase inhibitor 6 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pim-1 kinase inhibitor 6. The information is designed to address common challenges related to the solubility and stability of this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal results, it is highly recommended to prepare a high-concentration stock solution of this compound in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). While other polar organic solvents like ethanol (B145695) and methanol (B129727) may also be suitable, DMSO is the most commonly used solvent for this class of compounds.
Q2: How should I store the solid compound and my stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Protect from light. |
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where its solubility is significantly lower. To prevent this, it is advisable to perform serial dilutions. Instead of directly adding the high-concentration DMSO stock to your aqueous buffer, first, make intermediate dilutions of your stock in pure DMSO. Then, add the final, less concentrated DMSO solution to your buffer. This gradual decrease in the inhibitor's concentration can help maintain its solubility. It is also crucial to ensure that the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to avoid solvent effects on your experimental system.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of many kinase inhibitors can be pH-dependent, particularly for compounds with ionizable functional groups. While specific data for this compound is not available, as a cyanopyridine derivative, its solubility may be influenced by the pH of the aqueous buffer. If you are experiencing solubility issues, you can test a range of pH values for your buffer, if your experimental system permits, to identify the optimal pH for solubility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Buffer | The inhibitor's solubility limit in the aqueous buffer has been exceeded. | - Perform serial dilutions in DMSO before adding to the aqueous buffer.- Decrease the final concentration of the inhibitor in the assay.- Ensure the final DMSO concentration is minimal (<0.5%).- Test the effect of pH on solubility and adjust the buffer pH if possible.- Consider using solubility enhancers like non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low concentrations, ensuring they do not interfere with your assay. |
| Inconsistent or Lower-than-Expected Activity | The inhibitor may have degraded due to improper storage or handling. | - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.- Perform a stability test of the inhibitor in your specific assay buffer to determine its rate of degradation under your experimental conditions. |
| Cloudy or Hazy Solution Over Time | The compound is slowly precipitating out of the solution. | - Maintain a constant temperature throughout your experiment.- If feasible, reduce the incubation time.- Re-evaluate the components of your assay buffer for any potential interactions that might promote precipitation. |
Experimental Protocols
Protocol for Preparing a Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder, Molecular Weight: 455.13 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of the inhibitor required. For a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 455.13 g/mol * 1000 mg/g = 4.55 mg
-
Weighing: Carefully weigh out 4.55 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Assessing Compound Stability by HPLC
Objective: To evaluate the stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Solvent or buffer of interest (e.g., PBS, cell culture medium)
-
Analytical HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
HPLC-grade solvents for the mobile phase
Procedure:
-
Prepare Test Solution: Dilute the stock solution of this compound to a final concentration in the desired solvent or buffer (e.g., 10 µM in PBS).
-
Initial Analysis (Time = 0): Immediately analyze an aliquot of the freshly prepared test solution by HPLC to determine the initial purity and peak area of the compound. This will serve as your baseline.
-
Incubate: Store the remaining test solution under the conditions you wish to test (e.g., room temperature, 37°C, protected from light).
-
Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24 hours), take an aliquot of the test solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of the compound at each timepoint to the peak area at Time = 0. A significant decrease in the peak area over time indicates degradation of the compound.
Visualizations
Caption: Simplified Pim-1 signaling pathway and the point of intervention by this compound.
Caption: Recommended workflow for the solubilization and preparation of working solutions of this compound.
Technical Support Center: Pim-1 Kinase Inhibitor 6 (SGI-1776)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the Pim-1 kinase inhibitor SGI-1776.
Frequently Asked Questions (FAQs)
Q1: What is the on-target and primary off-target activity of SGI-1776?
A1: SGI-1776 is a potent, ATP-competitive inhibitor of the Pim kinase family, with the highest affinity for Pim-1.[1][2][3][4] Its primary off-target activities are against the FMS-like tyrosine kinase 3 (FLT3) and Haspin kinase.[1][2][5]
Q2: Why was the clinical development of SGI-1776 discontinued?
A2: Clinical development of SGI-1776 was halted due to dose-limiting cardiac toxicity, specifically QTc prolongation, observed in a Phase I clinical trial. This adverse effect prevented the establishment of a safe therapeutic window.[6]
Q3: What are the known downstream effects of SGI-1776 in cancer cell lines?
A3: SGI-1776 has been shown to induce a concentration-dependent induction of apoptosis in various cancer cell lines, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[2][4] This is often associated with a reduction in the levels of the anti-apoptotic protein Mcl-1.[2][4] The inhibitor also affects the phosphorylation of several key proteins involved in cell cycle progression and protein synthesis, such as Bad, c-Myc, and 4E-BP1.[4][7]
Q4: Does SGI-1776 exhibit activity against drug-resistant cancer cells?
A4: Yes, SGI-1776 has demonstrated the ability to reduce cell viability in taxane-refractory prostate cancer cell lines. This effect is partly attributed to its ability to inhibit the activity of the multidrug resistance protein 1 (MDR1).[1][8]
Troubleshooting Guide
Problem 1: Observing unexpected cellular phenotypes not consistent with Pim-1 inhibition alone.
-
Possible Cause: Off-target effects of SGI-1776, particularly on FLT3 signaling, may be contributing to the observed phenotype. This is especially relevant in cell lines known to have FLT3 mutations, such as certain AML cell lines.[4]
-
Troubleshooting Steps:
-
Validate FLT3 status: If not already known, determine the FLT3 mutation status of your cell line.
-
Use a more selective Pim inhibitor: As a control, compare the effects of SGI-1776 with a more selective Pim kinase inhibitor that has minimal or no activity against FLT3.
-
Rescue experiments: Attempt to rescue the phenotype by overexpressing a constitutively active form of downstream effectors of the suspected off-target kinase.
-
Problem 2: Discrepancy between in vitro kinase assay IC50 and cellular assay effective concentrations.
-
Possible Cause: High protein binding of SGI-1776 in cell culture media containing serum can reduce its effective free concentration. One study noted that the effective concentration in cellular assays was significantly higher than the biochemical IC50, potentially due to over 95% binding to proteins in human plasma.[9]
-
Troubleshooting Steps:
-
Optimize serum concentration: If experimentally feasible, perform cellular assays in reduced serum conditions to increase the free fraction of the inhibitor.
-
Measure free concentration: If possible, quantify the concentration of free SGI-1776 in your cell culture medium.
-
Dose-response curve: Perform a wide-range dose-response curve in your cellular assays to determine the optimal effective concentration under your specific experimental conditions.
-
Data Presentation
Table 1: On-Target and Off-Target Inhibitory Activity of SGI-1776
| Target Kinase | IC50 (nM) | Notes |
| Pim-1 | 7 | [1][2][3][4][7] |
| Pim-3 | 69 | [1][2][3][4][7] |
| Pim-2 | 363 | [1][2][3][4][7] |
| Haspin | 34 | [1][5] |
| FLT3 | 44 | [1][2][4][5] |
| c-Kit | >1000 | 40% inhibition at 1 µM.[9] |
Experimental Protocols
1. Radiometric Kinase Assay for Pim-1 Inhibition
This protocol is a generalized procedure for determining the in vitro inhibitory activity of SGI-1776 against Pim-1 kinase.
-
Materials:
-
Recombinant human Pim-1 kinase
-
Peptide substrate (e.g., a derivative of Bad)
-
SGI-1776 (dissolved in DMSO)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of SGI-1776 in kinase reaction buffer.
-
In a reaction tube, combine the recombinant Pim-1 kinase and the peptide substrate in the kinase reaction buffer.
-
Add the diluted SGI-1776 or DMSO (vehicle control) to the reaction tubes and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined optimal time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each SGI-1776 concentration relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay by Annexin V Staining
This protocol describes the detection of apoptosis in cells treated with SGI-1776 using flow cytometry.
-
Materials:
-
Cells of interest
-
SGI-1776 (dissolved in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of SGI-1776 or DMSO (vehicle control) for the desired time period (e.g., 24, 48 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
3. Immunoblotting for Phosphorylated Proteins
This protocol details the detection of changes in the phosphorylation status of Pim-1 kinase substrates in response to SGI-1776 treatment.
-
Materials:
-
Cells of interest
-
SGI-1776 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Bad (Ser112), Bad, p-4E-BP1 (Thr37/46), 4E-BP1)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with SGI-1776 or DMSO for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
Visualizations
Caption: Simplified Pim-1 signaling pathway.
Caption: On- and off-target effects of SGI-1776.
Caption: Workflow for investigating off-target effects.
References
- 1. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 6. astx.com [astx.com]
- 7. oncotarget.com [oncotarget.com]
- 8. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Pim-1 Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges related to Pim-1 kinase inhibitors in cancer therapy experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of our Pim-1 inhibitor in our cancer cell line over time. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to Pim-1 inhibitors is a significant challenge and can arise from several mechanisms:
-
Upregulation of Alternative Survival Pathways: Cancer cells can compensate for Pim-1 inhibition by activating other pro-survival signaling pathways. Commonly observed upregulated pathways include the PI3K/AKT/mTOR and the RAS/MEK/ERK pathways. Activation of these parallel pathways can bypass the effects of Pim-1 inhibition and promote cell survival and proliferation.
-
Feedback Loops: Inhibition of Pim-1 can sometimes trigger feedback mechanisms that reactivate Pim-1 itself or other oncogenic pathways. For instance, studies have shown that inhibition of the PI3K/AKT pathway can lead to a compensatory upregulation of Pim-1.[1]
-
Increased Drug Efflux: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters act as pumps that actively remove the Pim-1 inhibitor from the cell, reducing its intracellular concentration and thereby its effectiveness.
-
Mutations in the Pim-1 Kinase Domain: Although less commonly reported, mutations in the ATP-binding pocket of the Pim-1 kinase can potentially reduce the binding affinity of the inhibitor, leading to resistance.
Q2: Our Pim-1 inhibitor shows synergistic effects with another drug in some cell lines but not others. Why might this be the case?
A2: The synergistic potential of a Pim-1 inhibitor with another therapeutic agent is highly context-dependent and can be influenced by the genetic and signaling landscape of the cancer cells. For example, a synergistic effect is often observed when the combination therapy targets both the primary oncogenic driver and a resistance pathway. If a cell line is not dependent on the pathways targeted by the combination, or if it has a pre-existing resistance mechanism to one of the drugs, synergy may not be observed. Co-targeting Pim-1 and the PI3K/AKT/mTOR pathway, for instance, has shown promise in overcoming resistance.[1]
Q3: We are planning to develop a Pim-1 inhibitor-resistant cell line. What is the general approach?
A3: Developing a drug-resistant cell line typically involves continuous or intermittent exposure of a parental, sensitive cell line to gradually increasing concentrations of the Pim-1 inhibitor. The process starts with a low concentration (e.g., the IC20) and, as the cells adapt and resume proliferation, the concentration is incrementally increased. This process selects for cells that have acquired resistance mechanisms. It is a lengthy process that can take several months.
Troubleshooting Guides
Problem 1: Decreased or no inhibition of Pim-1 target phosphorylation (e.g., p-BAD, p-4E-BP1) upon inhibitor treatment in Western Blot.
| Possible Cause | Troubleshooting Steps |
| Degradation of Pim-1 inhibitor | Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Cell permeability issues | Some inhibitors may have poor cell permeability. Consult the manufacturer's data sheet for information on cell permeability. If this is a known issue, consider using a different inhibitor or a higher concentration (after performing a dose-response curve to assess toxicity). |
| Rapid drug efflux | If you suspect upregulation of ABC transporters, you can co-treat the cells with a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-glycoprotein) to see if it restores the inhibitory effect on Pim-1 targets. |
| Technical issues with Western Blot | Ensure that your Western blot protocol is optimized. This includes using fresh lysis buffer with phosphatase and protease inhibitors, appropriate antibody dilutions, and sufficient washing steps to minimize background. Include a positive control (e.g., lysate from a sensitive cell line known to respond to the inhibitor) and a negative control (vehicle-treated cells). |
Problem 2: High background or non-specific bands in Co-Immunoprecipitation (Co-IP) for Pim-1 interaction partners.
| Possible Cause | Troubleshooting Steps |
| Non-specific binding to beads | Pre-clear the cell lysate by incubating it with the beads (without the antibody) before the immunoprecipitation step. This will help remove proteins that non-specifically bind to the beads.[2][3][4] |
| Antibody concentration is too high | Titrate the antibody concentration to determine the optimal amount that effectively pulls down the target protein without excessive non-specific binding. |
| Insufficient washing | Increase the number of washing steps and/or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration) to remove non-specifically bound proteins.[5] |
| Cross-reactivity of the antibody | Ensure that the antibody used for immunoprecipitation is specific for Pim-1. Validate the antibody through Western blotting on a known Pim-1 expressing lysate. |
Problem 3: Pim-1 inhibitor-resistant cells show increased proliferation compared to parental cells even in the absence of the inhibitor.
| Possible Cause | Troubleshooting Steps |
| Acquisition of growth-promoting mutations | The process of generating resistant cells can sometimes select for clones with additional mutations that enhance their proliferative capacity, independent of the Pim-1 inhibitor resistance mechanism. |
| Stable upregulation of survival pathways | The resistance mechanism, such as the constitutive activation of the PI3K/AKT pathway, may also confer a general growth advantage to the cells. |
| Characterize the resistant phenotype | Perform a comprehensive analysis of the resistant cells, including proliferation assays in the absence of the drug, and molecular profiling (e.g., RNA-seq, proteomics) to identify altered signaling pathways. |
Quantitative Data
Table 1: IC50 Values of Common Pim-1 Kinase Inhibitors
| Inhibitor | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Cell Line Examples and IC50 | Reference |
| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | 22Rv1 (Prostate): ~2.5 µM22Rv1-T (Taxane-resistant): ~5 µM | [6][7][8][9] |
| AZD1208 | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | OCI-M1 (AML, resistant): >10 µMSensitive AML lines: <0.5 µM | [10][11][12] |
| PIM447 (LGH447) | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | MOLM16 (AML): 0.01 µM (GI50)KG1 (AML): 0.01 µM (GI50) | [3][4][13][14] |
Table 2: Synergistic Effects of Pim-1 Inhibitors with Other Agents
| Pim-1 Inhibitor | Combination Agent | Cancer Type | Effect | Reference |
| SGI-1776 | Paclitaxel | Prostate Cancer | Resensitizes taxane-resistant cells to paclitaxel. | [6] |
| AZD1208 | Osimertinib | NSCLC (EGFR-mutant) | Moderately synergistic effects. | [15] |
| PIM447 | Buparlisib (PI3K inhibitor) | Prostate Cancer | Enhanced growth inhibition in PIM1-overexpressing cells. | [1][16] |
| PIM Inhibitors | Paclitaxel | Prostate Cancer | Synergistic inhibition of cell proliferation. | [14] |
Experimental Protocols
Protocol 1: Generation of a Pim-1 Inhibitor-Resistant Cell Line
This protocol describes a general method for developing a cancer cell line with acquired resistance to a Pim-1 inhibitor using a continuous exposure method.
Materials:
-
Parental cancer cell line sensitive to the Pim-1 inhibitor of interest
-
Complete cell culture medium
-
Pim-1 inhibitor stock solution (e.g., in DMSO)
-
96-well plates for viability assays
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Determine the initial IC50: a. Plate the parental cells in a 96-well plate at an appropriate density. b. Treat the cells with a serial dilution of the Pim-1 inhibitor for 72 hours. c. Perform a cell viability assay and calculate the IC50 value.
-
Initiate resistance induction: a. Culture the parental cells in a medium containing the Pim-1 inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). b. Maintain the cells in this medium, changing the medium every 2-3 days, until the cell proliferation rate recovers to a level similar to that of the untreated parental cells.
-
Stepwise dose escalation: a. Once the cells have adapted to the initial concentration, increase the inhibitor concentration by 1.5- to 2-fold. b. Continue to culture the cells in this higher concentration until they adapt. c. Repeat this dose escalation process incrementally. It is advisable to cryopreserve cells at each stage of resistance development.
-
Establishment and characterization of the resistant cell line: a. Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 5-10 times the initial IC50), the resistant cell line is considered established. b. To ensure a homogenous population, you can perform single-cell cloning by limiting dilution. c. Characterize the resistant phenotype by determining the new IC50 of the Pim-1 inhibitor in the resistant cell line and comparing it to the parental line. A significant increase in the IC50 value confirms resistance. d. Maintain the resistant cell line in a medium containing the final concentration of the Pim-1 inhibitor to preserve the resistant phenotype.
Protocol 2: Western Blot Analysis of Pim-1 Signaling Pathway
This protocol outlines the steps for detecting the expression and phosphorylation status of key proteins in the Pim-1 signaling pathway.
Materials:
-
Cell lysates from treated and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Pim-1, anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-AKT (Ser473), anti-AKT, anti-c-Myc, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Lyse cells in ice-cold RIPA buffer. b. Centrifuge to pellet cell debris and collect the supernatant. c. Determine the protein concentration using a BCA assay.
-
Sample Preparation and Gel Electrophoresis: a. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: a. Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions. b. Capture the signal using an imaging system. c. Analyze the band intensities, normalizing to the loading control.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Identify Pim-1 Interaction Partners
This protocol provides a method to immunoprecipitate Pim-1 and its interacting proteins from cell lysates.
Materials:
-
Cell lysate
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Anti-Pim-1 antibody for immunoprecipitation
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or Laemmli sample buffer)
-
Neutralization buffer (if using acidic elution)
Procedure:
-
Cell Lysis: a. Lyse cells in ice-cold Co-IP lysis buffer. b. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing the Lysate: a. Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation. b. Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding.[2][16][17]
-
Immunoprecipitation: a. Add the anti-Pim-1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation. b. As a negative control, incubate a separate aliquot of the lysate with an isotype control IgG.
-
Capture of Immune Complexes: a. Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with rotation.
-
Washing: a. Pellet the beads and discard the supernatant. b. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: a. Elute the protein complexes from the beads using elution buffer. If using Laemmli buffer, boil the beads for 5-10 minutes. If using an acidic elution buffer, neutralize the eluate with neutralization buffer.
-
Analysis: a. Analyze the eluted proteins by Western blotting using antibodies against suspected interaction partners. The input lysate and the isotype control IP should be run as controls.
Visualizations
Caption: Simplified Pim-1 signaling pathway and its role in cancer cell proliferation and survival.
Caption: Key mechanisms leading to resistance against Pim-1 kinase inhibitors in cancer cells.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP) of Pim-1 and its interaction partners.
References
- 1. researchgate.net [researchgate.net]
- 2. kmdbioscience.com [kmdbioscience.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Troubleshooting tips for IP | Abcam [abcam.com]
- 5. ptglab.com [ptglab.com]
- 6. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. A combination strategy to inhibit Pim-1: synergism between noncompetitive and ATP-competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic PIM kinase and proteasome inhibition as a therapeutic strategy for MYC-overexpressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Pim-1 Kinase Inhibitor Selectivity Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the selectivity of Pim-1 kinase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selectivity for Pim-1 kinase inhibitors so challenging?
Achieving high selectivity for Pim-1 kinase inhibitors is a significant challenge primarily due to the high degree of conservation in the ATP-binding pocket across the human kinome, which consists of over 500 members.[1] Most kinase inhibitors are ATP-competitive, meaning they bind to this conserved site.[1] However, Pim-1 kinase possesses a unique hinge region architecture, which contains an additional amino acid residue not found in other protein kinases.[2] This structural difference provides an opportunity for the rational design of selective inhibitors.[1][2]
Key challenges include:
-
Family Homology: Pim-1 belongs to a family with two other highly homologous isoforms, Pim-2 and Pim-3, making isoform-specific inhibition difficult.[3]
-
Off-Target Effects: Early-generation inhibitors often display activity against other kinases, such as Flt3, which can lead to misinterpretation of experimental results and potential toxicity.[4] For example, the first-generation inhibitor SGI-1776 was found to have cardiotoxicity due to suppression of the cardiac potassium channel hERG.[4]
Q2: What are the main signaling pathways regulated by Pim-1, and how does this impact inhibitor development?
Pim-1 is a constitutively active serine/threonine kinase that does not require activation by other kinases.[2] It is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[2][4] Pim-1 plays a crucial role in regulating multiple cellular processes, including cell survival, proliferation, apoptosis, and drug resistance.[4][5][6]
Key downstream targets and pathways include:
-
Apoptosis: Pim-1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad.[3]
-
Cell Cycle: It influences cell cycle progression by phosphorylating regulators such as p21Cip1/Waf1, p27Kip1, and CDC25A.[6]
-
Drug Resistance: Pim-1 can phosphorylate and stabilize drug efflux pumps like P-glycoprotein (Pgp), contributing to multidrug resistance.[4]
-
MYC: Pim-1 can phosphorylate and stabilize the MYC oncoprotein, enhancing its transcriptional activity and promoting tumorigenesis.[7]
Understanding these pathways is critical because inhibiting Pim-1 can have broad effects. Off-target inhibition of other kinases in these or parallel pathways (e.g., the PI3K/Akt pathway) can complicate data interpretation.[7]
Troubleshooting Guide
Q3: My Pim-1 inhibitor shows potent activity in a biochemical assay but is much weaker in a cell-based assay. What are the potential causes?
This is a common issue when developing kinase inhibitors. The discrepancy between biochemical potency (e.g., IC50 from an enzymatic assay) and cellular activity (e.g., EC50 from a cell viability assay) can stem from several factors.[8][9]
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane to reach its intracellular target.[8] |
| Drug Efflux | The compound may be a substrate for efflux pumps like P-glycoprotein (Pgp), which actively transport it out of the cell. Pim-1 itself can enhance Pgp activity.[4] |
| High Intracellular ATP | Cellular ATP concentrations (1-5 mM) are much higher than those typically used in biochemical assays.[9] For an ATP-competitive inhibitor, this high concentration of the natural substrate will reduce the inhibitor's apparent potency.[9] |
| Compound Instability/Metabolism | The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form. |
| Target Engagement | The inhibitor may not be engaging Pim-1 within the cellular environment due to sequestration or other factors. |
Q4: My inhibitor shows off-target activity against other kinases. How can I improve its selectivity?
Improving selectivity is a central goal of inhibitor design. It often involves an iterative process of design, synthesis, and testing.
| Strategy | Description |
| Structure-Based Design | Exploit unique features of the Pim-1 ATP-binding pocket. For example, Pim kinases have a proline in the hinge region where other kinases have a hydrogen-donating residue.[1] Designing compounds that do not rely on this hydrogen bond can improve selectivity.[1] |
| Selectivity Profiling | Screen your compound against a broad panel of kinases (e.g., >400 kinases) to identify off-targets.[10][11] This data provides a comprehensive view of the inhibitor's selectivity profile and guides the next design cycle. |
| Modify Scaffolds | Introduce chemical modifications to the inhibitor scaffold. Adding sterically demanding or electronegative substituents can disrupt binding to off-target kinases while maintaining or improving affinity for Pim-1.[1] |
| Reduce Lipophilicity | Highly lipophilic compounds can sometimes exhibit non-specific binding. Optimizing for lower lipophilicity can improve the selectivity profile.[1] |
Table 1: Selectivity Profile of Various Pim Kinase Inhibitors
| Compound | Type | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Key Off-Targets | Citation(s) |
| SGI-1776 | Pan-Pim | 7 nM | ~350 nM | ~70 nM | Flt3, Haspin | [12] |
| AZD1208 | Pan-Pim | 0.4 nM | 5 nM | 1.9 nM | - | [12][13] |
| SMI-4a | Pim-1 Selective | 17 nM | Modest | - | Low activity against other kinases | [12][13] |
| Quercetagetin | Pim-1 Selective | 340 nM | ~3,400 nM | - | PKA, RSK2 | [14] |
| PIM447 (LGH447) | Pan-Pim | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | GSK3β, PKN1, PKCτ (at >105-fold higher conc.) | [13] |
Note: IC50/Ki values can vary depending on assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of a Pim-1 inhibitor against a broad panel of kinases using a radiometric assay format.[10]
Objective: To determine the inhibitory activity of a compound against a large number of purified kinases to assess its selectivity profile.
Materials:
-
Purified recombinant kinases (commercial panel, e.g., Eurofins, Reaction Biology).
-
Specific peptide or protein substrates for each kinase.
-
Test Inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[15]
-
[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[10]
-
Reaction Setup: In the wells of a 384-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of each specific kinase to its designated well.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Allow the plate to incubate for 10-15 minutes at room temperature to permit inhibitor-kinase binding.[10]
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km for each respective kinase to ensure an accurate IC50 determination.[9][10]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will flow through.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove all unbound radioactivity.
-
Detection: Dry the plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value for each kinase.
-
Analyze the IC50 values across the kinase panel to determine the compound's selectivity.
-
Protocol 2: Cellular Target Engagement using CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target protein in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Objective: To confirm that the Pim-1 inhibitor binds to Pim-1 kinase within intact cells.
Materials:
-
Cancer cell line expressing Pim-1 (e.g., PC-3, DU145).[4]
-
Cell culture medium, FBS, and supplements.
-
Test Inhibitor and vehicle control (DMSO).
-
PBS and protease/phosphatase inhibitor cocktails.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR thermocycler or heating blocks.
-
Centrifuge.
-
Equipment for protein quantification (e.g., BCA assay).
-
SDS-PAGE and Western blotting equipment.
-
Primary antibody against Pim-1 and a suitable secondary antibody.
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test inhibitor at various concentrations or with DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) in culture medium.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes. One aliquot should be kept at room temperature as an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured, stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Carefully collect the supernatant. Determine the protein concentration of each sample. Normalize all samples to the same protein concentration.
-
Western Blotting: Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for Pim-1.
-
Data Analysis:
-
Quantify the band intensity for Pim-1 at each temperature for both inhibitor-treated and vehicle-treated samples.
-
Plot the percentage of soluble Pim-1 relative to the unheated control against the temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample compared to the control indicates thermal stabilization and confirms target engagement.
-
References
- 1. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. promega.com [promega.com]
Pim-1 kinase inhibitor 6 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Pim-1 kinase inhibitor 6 in their experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address potential issues with experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound, also referred to as Compound 4d, is a potent inhibitor of Pim-1 kinase with a reported half-maximal inhibitory concentration (IC50) of 0.46 µM in biochemical assays.[1][2][3] It has demonstrated significant cytotoxic effects on various cancer cell lines.[1][2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For storage, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound.
Q3: What is the recommended vehicle control for experiments with this compound?
A3: Since this compound is dissolved in DMSO, the appropriate vehicle control is the same concentration of DMSO used to deliver the inhibitor to the experimental system. It is crucial to keep the final DMSO concentration in your assays low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced toxicity or off-target effects.
Q4: I am observing a discrepancy between the biochemical IC50 and the effective concentration in my cell-based assays. Why is this happening?
A4: It is common to observe differences in potency between biochemical and cell-based assays. Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration.
-
Intracellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations near the Michaelis constant (Km) of the enzyme. In contrast, intracellular ATP levels are much higher, which can lead to increased competition for ATP-competitive inhibitors like many Pim-1 inhibitors.
-
Efflux Pumps: Cancer cells can express efflux pumps, such as P-glycoprotein, that actively transport the inhibitor out of the cell, reducing its effective intracellular concentration.
-
Inhibitor Stability and Metabolism: The inhibitor may be unstable in the complex environment of cell culture media or may be metabolized by cellular enzymes into less active or inactive forms.[4]
Q5: Are there known off-target effects for this compound?
A5: While the primary target is Pim-1 kinase, the complete off-target profile for this compound is not extensively documented in publicly available literature. As with any small molecule inhibitor, off-target effects are possible and should be considered when interpreting experimental results. To assess specificity, it is advisable to test the inhibitor against a panel of other kinases, particularly those with high homology to Pim-1, such as Pim-2 and Pim-3.
Data Presentation
Table 1: In Vitro Activity of this compound (Compound 4d)
| Parameter | Value | Reference |
| Pim-1 Kinase IC50 | 0.46 ± 0.02 µM | [1][2][3] |
| Reference Compound (Quercetagetin) IC50 | 0.56 ± 0.03 µM | [1][2] |
Table 2: Cytotoxicity of this compound (Compound 4d) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG-2 | Hepatocellular Carcinoma | 6.95 ± 0.34 | [1][2] |
| HCT-116 | Colorectal Carcinoma | 8.35 ± 0.42 | [1][2] |
| MCF-7 | Breast Adenocarcinoma | Not specified as most potent | [1][2] |
| PC-3 | Prostate Cancer | Not specified as most potent | [1][2] |
| Reference Compound (5-FU) HepG-2 IC50 | 9.42 ± 0.46 | [1][2] | |
| Reference Compound (5-FU) HCT-116 IC50 | 8.01 ± 0.39 | [1][2] |
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Kinase Assay
| Possible Cause | Troubleshooting Steps |
| Inhibitor Degradation | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Inhibitor Concentration | Verify the concentration of your stock solution. Perform a dose-response experiment to confirm the IC50 value in your assay system. |
| Assay Conditions Not Optimal | Ensure the kinase, substrate, and ATP concentrations are optimized for your assay. High ATP concentrations can compete with ATP-competitive inhibitors. |
| Inactive Kinase Enzyme | Use a new batch of recombinant Pim-1 kinase. Include a positive control inhibitor (e.g., Staurosporine or Quercetagetin) to confirm enzyme activity. |
| Assay Signal Interference | The inhibitor may interfere with the detection method (e.g., fluorescence or luminescence). Run a control with the inhibitor in the absence of the kinase to check for interference. |
Issue 2: High Variability in Cell-Based Assays (e.g., Cell Viability)
| Possible Cause | Troubleshooting Steps |
| Inhibitor Instability in Media | The half-life of small molecules in aqueous media can be limited. Consider replenishing the media with fresh inhibitor during long-term experiments (e.g., every 24 hours). |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette to minimize well-to-well variability. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells for any precipitate, especially at higher concentrations. If precipitation occurs, consider using a lower top concentration or a different solvent system if possible. |
| Cell Line Specific Differences | The expression level of Pim-1 kinase can vary between cell lines, affecting their sensitivity to the inhibitor. Confirm Pim-1 expression in your cell line of choice. |
Issue 3: Unexpected or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Inhibition of Other Kinases | Perform a kinome-wide selectivity screen to identify potential off-target kinases. Use a structurally unrelated Pim-1 inhibitor to see if the same phenotype is observed. |
| Non-Kinase Target Interaction | Employ techniques like chemical proteomics to identify other cellular proteins that may bind to the inhibitor. |
| Cellular Stress Response | High concentrations of the inhibitor or the solvent (DMSO) can induce a general stress response. Use the lowest effective concentration of the inhibitor and maintain a low final DMSO concentration. |
Experimental Protocols
Protocol 1: In Vitro Pim-1 Kinase Inhibition Assay
This protocol is a general guideline and may need optimization for specific assay formats (e.g., radiometric, fluorescence-based, or luminescence-based).
-
Reagents and Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 kinase substrate (e.g., a peptide derived from a known Pim-1 substrate like BAD)
-
This compound stock solution (10 mM in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
Positive control inhibitor (e.g., Quercetagetin)
-
Detection reagent (specific to the assay format)
-
Microplate (e.g., 96-well or 384-well)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare dilutions of the positive control and a vehicle control (DMSO).
-
In the wells of the microplate, add the diluted inhibitor, vehicle control, or positive control.
-
Add the Pim-1 kinase to each well (except for the no-enzyme control).
-
Add the Pim-1 substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction (if necessary for the assay format).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., radioactivity, fluorescence, or luminescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
-
Protocol 2: Cell Viability (MTT) Assay
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HepG-2, HCT-116)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.
-
Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Protocol 3: Western Blot for Phospho-BAD (Ser112)
-
Reagents and Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
-
-
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-BAD (Ser112) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal loading, strip the membrane and re-probe with antibodies against total BAD and the loading control.
-
Mandatory Visualizations
Caption: Simplified Pim-1 signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for experiments involving this compound, including a troubleshooting loop.
References
Technical Support Center: Pim-1 Kinase Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pim-1 kinase activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Pim-1 kinase activity assays in a question-and-answer format.
Q1: I am observing no or very low signal in my Pim-1 kinase assay. What are the possible causes and solutions?
A1: Low or absent signal in a kinase assay can stem from several factors related to the enzyme, substrate, or other reagents.
-
Inactive Enzyme: Ensure the Pim-1 kinase is active. Aliquot the enzyme upon receipt and store it at the recommended temperature (typically -80°C) to avoid repeated freeze-thaw cycles, which can denature the protein.[1]
-
Incorrect ATP Concentration: The concentration of ATP is crucial for kinase activity. Use an ATP concentration at or near the Km value for Pim-1 to ensure optimal enzyme activity and sensitivity to inhibitors.[1][2]
-
Substrate Quality: Verify the quality and purity of the substrate peptide. If using a custom peptide, confirm the correct amino acid sequence and the presence of the phosphorylation site.[1] The optimal substrate peptide for Pim-1 has been identified as Lys/Arg-Lys/Arg-Arg-Lys/Arg-Leu-Ser/Thr-X, where X is an amino acid with a small side chain.[3][4]
-
Improper Assay Buffer: The assay buffer should be at room temperature before use and contain the necessary components for optimal Pim-1 activity, such as MgCl2.[5][6] A typical Pim-1 kinase buffer might contain 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, and 50μM DTT.[5]
-
Omitted a Step: Carefully review the assay protocol to ensure all steps were followed correctly and in the proper order.[6]
Q2: My assay is showing a high background signal. How can I reduce it?
A2: High background can mask the true signal from your kinase reaction. Here are some common causes and solutions:
-
Contaminated Reagents: Ensure that your ATP stock or substrate is not contaminated with ADP, as this can lead to a high background in ADP-detection based assays like ADP-Glo™.
-
Non-Enzymatic Substrate Phosphorylation: In some cases, the substrate may be unstable and undergo non-enzymatic phosphorylation. Running a control reaction without the Pim-1 enzyme can help determine if this is the case.
-
Incorrect Plate Type: For luminescence-based assays, use white opaque plates to maximize signal and minimize crosstalk between wells. For fluorescence-based assays, black plates are recommended to reduce background fluorescence.[6]
-
Compound Interference: Some test compounds may autofluoresce or interfere with the detection reagents.[7] To check for this, run a control with the compound but without the enzyme.
Q3: I am seeing high variability between my replicate wells. What can I do to improve consistency?
-
Pipetting Accuracy: Ensure your pipettes are properly calibrated, especially when working with small volumes. Use reverse pipetting for viscous solutions.[1]
-
Inadequate Mixing: Thoroughly mix all reagents before adding them to the assay plate. After adding all components, gently mix the plate to ensure a homogenous reaction mixture.[1]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. To mitigate this, avoid using the outermost wells or fill them with buffer or water.[1]
-
Temperature and Incubation Time: Ensure consistent incubation times and temperatures for all plates.[1] Use a properly calibrated incubator.
Q4: How do I choose the right controls for my Pim-1 kinase assay?
A4: Proper controls are essential for interpreting your assay results correctly.
-
Negative Control (No Enzyme): This control contains all assay components except for the Pim-1 kinase. It helps to determine the background signal of the assay.
-
Positive Control (No Inhibitor): This control contains all assay components, including the active Pim-1 kinase, but no test inhibitor. It represents the maximum kinase activity in your assay.
-
Inhibitor Control: Use a known Pim-1 inhibitor, such as Staurosporine or AZD1208, as a positive control for inhibition.[5][8] This helps to validate that the assay can detect inhibition.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common Pim-1 kinase inhibitors. These values can vary depending on the specific assay conditions, such as ATP concentration.
| Inhibitor | IC50 (nM) for Pim-1 | Notes |
| Staurosporine | 2.6 - 437.1 | A broad-spectrum kinase inhibitor.[5][9] |
| AZD1208 | 0.4 | A potent and orally available pan-Pim kinase inhibitor.[10] |
| SGI-1776 | 7 | An ATP-competitive inhibitor with selectivity for Pim-1.[10] |
| SMI-4a | 17 | A potent and selective Pim-1 inhibitor.[10] |
| TCS PIM-1 1 | 50 | A potent and selective ATP-competitive Pim-1 kinase inhibitor.[10] |
| CX-6258 | 5 | A potent, orally efficacious pan-Pim kinase inhibitor.[10] |
Experimental Protocols
General Protocol for an In Vitro Pim-1 Kinase Activity Assay (Luminescence-based - ADP-Glo™)
This protocol provides a general framework for measuring Pim-1 kinase activity. Specific reagent concentrations and incubation times may need to be optimized for your particular experimental setup.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide (e.g., S6Ktide)[8]
-
ATP
-
Pim-1 Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[5]
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare the desired concentrations of Pim-1 kinase, substrate peptide, and ATP in Pim-1 Kinase Buffer.
-
Prepare serial dilutions of your test inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes.[5]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.[5]
-
Incubate the plate at room temperature for 40 minutes.[5] This step depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.[5]
-
Incubate the plate at room temperature for 30 minutes.[5] This step converts ADP to ATP and generates a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Visualizations
Pim-1 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pim kinase substrate identification and specificity | MRC PPU [ppu.mrc.ac.uk]
- 5. promega.com [promega.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Pan-PIM Kinase Inhibitor Off-Target Toxicity In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target toxicity with pan-PIM kinase inhibitors in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target toxicities observed with pan-PIM kinase inhibitors in vivo?
A1: The most frequently reported off-target toxicities for pan-PIM kinase inhibitors in vivo include cardiotoxicity, hematological adverse events, and liver toxicity. The specific toxicities can vary depending on the inhibitor's selectivity profile. For instance, the first-generation inhibitor SGI-1776 was associated with cardiotoxicity due to its off-target inhibition of the hERG potassium channel, leading to QT interval prolongation.[1] Newer generation inhibitors have been designed to minimize this effect.[2] Other common adverse events observed in clinical trials with various pan-PIM kinase inhibitors include gastrointestinal disorders, fatigue, thrombocytopenia, anemia, and leukopenia.[1][3]
Q2: My pan-PIM kinase inhibitor is showing cardiotoxicity in my animal model. What is the likely off-target, and how can I investigate it?
A2: A primary suspect for cardiotoxicity with kinase inhibitors is the off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially life-threatening arrhythmias.[1] To investigate this, you can perform a hERG inhibition assay using automated patch-clamping on cells expressing the hERG channel. For in vivo confirmation, continuous ECG monitoring using telemetry in conscious, freely moving animals is the gold standard for assessing effects on the QTc interval.
Q3: I am observing significant hematological toxicity (e.g., thrombocytopenia, anemia) in my in vivo studies. Is this an expected off-target effect?
A3: Yes, hematological toxicities are among the most common adverse events reported for pan-PIM kinase inhibitors in clinical trials.[3][4] PIM kinases play a role in the survival and proliferation of hematopoietic cells, so some of this toxicity may be on-target. However, off-target effects on other kinases involved in hematopoiesis cannot be ruled out without a comprehensive kinase selectivity profile of your specific inhibitor. To troubleshoot, consider dose-reduction studies to find a therapeutic window with acceptable hematological effects. Regular complete blood counts (CBCs) are essential for monitoring.
Q4: My in vivo xenograft study with a pan-PIM kinase inhibitor is showing limited efficacy and high toxicity. What are some potential reasons and troubleshooting steps?
A4: This is a common challenge. Potential reasons include:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability or rapid clearance, leading to insufficient tumor exposure at tolerated doses. A full PK/PD (pharmacokinetic/pharmacodynamic) study is crucial.
-
Off-Target Toxicity: The maximum tolerated dose (MTD) may be limited by off-target effects, preventing the administration of a therapeutically effective on-target dose.
-
Tumor Model Resistance: The chosen xenograft model may have intrinsic resistance to PIM kinase inhibition.
-
On-Target, On-Tumor Toxicity: The therapeutic target (PIM kinases) may also be essential for the normal physiological functions that are being observed as toxicities.
Troubleshooting Steps:
-
Confirm Target Engagement: Use western blotting to analyze downstream PIM kinase substrates (e.g., p-BAD, p-4E-BP1) in tumor tissue to ensure the inhibitor is hitting its target at the administered doses.
-
Conduct a Dose-Escalation Study: To determine the MTD and observe the dose-response for both efficacy and toxicity.
-
Evaluate Alternative Dosing Schedules: For example, intermittent dosing might mitigate toxicity while maintaining efficacy.
-
Consider Combination Therapy: Combining the PIM inhibitor with another agent at a lower, less toxic dose may enhance anti-tumor activity.[5]
Troubleshooting Guides
Issue 1: Unexpected Animal Deaths or Severe Morbidity in In Vivo Studies
-
Possible Cause 1: Cardiotoxicity.
-
Troubleshooting:
-
Review the kinase selectivity profile of your inhibitor for known cardiotoxic off-targets like hERG.
-
Perform an in vivo telemetry study to monitor ECGs for QTc prolongation.
-
Conduct a hERG assay to directly measure inhibition.
-
If cardiotoxicity is confirmed, consider medicinal chemistry efforts to design out the hERG activity or select an alternative inhibitor with a better cardiac safety profile.
-
-
-
Possible Cause 2: Severe Hematological Toxicity.
-
Troubleshooting:
-
Implement more frequent CBC monitoring (e.g., twice weekly).
-
Perform a dose-response study to identify a less toxic dose.
-
Consider a "drug holiday" in the dosing regimen to allow for hematopoietic recovery.
-
-
-
Possible Cause 3: General Off-Target Toxicity.
-
Troubleshooting:
-
Conduct a comprehensive toxicology study in a relevant animal model, including histopathology of major organs.
-
Run a broad kinase screen to identify potential off-targets that could explain the observed toxicities.
-
-
Issue 2: Lack of Correlation Between In Vitro Potency and In Vivo Efficacy/Toxicity
-
Possible Cause 1: Poor Pharmacokinetics.
-
Troubleshooting:
-
Perform a full pharmacokinetic analysis to determine oral bioavailability, plasma clearance, and half-life.
-
Analyze drug concentrations in tumor tissue to ensure adequate exposure.
-
If PK is poor, consider alternative formulations or routes of administration.
-
-
-
Possible Cause 2: In Vivo Metabolism.
-
Troubleshooting:
-
Identify major metabolites and test their activity and toxicity. A metabolite may be responsible for the observed in vivo effects (or lack thereof).
-
-
-
Possible Cause 3: In vivo Target Engagement is Not Achieved.
-
Troubleshooting:
-
Conduct a pharmacodynamic study to measure the inhibition of PIM kinase signaling in both tumor and surrogate tissues (e.g., peripheral blood mononuclear cells) at various time points after dosing.
-
-
Quantitative Data on In Vivo Toxicity of Pan-PIM Kinase Inhibitors
| Inhibitor | Animal Model/Study Population | Dose/Route | Observed Off-Target Toxicities | Citation |
| SGI-1776 | Clinical Trial (Prostate Cancer, NHL) | Oral | Cardiotoxicity (QTc prolongation due to hERG inhibition) | [1][6] |
| PIM447 (LGH447) | Clinical Trial (Multiple Myeloma) | 70-700 mg q.d. (oral) | Hematological: Thrombocytopenia, Anemia, Leukopenia. Cardiac: QTc prolongation (dose-limiting) | [3][4] |
| AZD1208 | Clinical Trial (Solid Tumors) | Dose-escalation | Gastrointestinal disorders, Fatigue | [1] |
| INCB053914 | Clinical Trial (Hematologic Malignancies) | Dose-escalation (oral) | Hepatic: Elevated ALT/AST (dose-limiting). General: Fatigue. Hematological: Anemia | [1][7] |
| TP-3654 | Preclinical | N/A | Designed for improved potency and decreased cardiotoxicity (minimal hERG inhibition) compared to SGI-1776. | [2][8] |
Experimental Protocols
Key Experiment: In Vivo Cardiotoxicity Assessment via Telemetry
Objective: To continuously monitor the electrocardiogram (ECG) in conscious, freely moving animals to assess potential for QTc interval prolongation.
Methodology:
-
Animal Model: Use a relevant species for cardiovascular studies, such as beagle dogs or non-human primates. Rats can also be used for initial screening.[9]
-
Transmitter Implantation: Surgically implant a telemetry transmitter under sterile conditions. The transmitter leads are placed to record a lead II ECG configuration. Allow for a post-operative recovery period of at least one week.
-
Acclimatization: Acclimate the animals to the study environment to minimize stress-related cardiovascular changes.
-
Baseline Recording: Record baseline ECG data for at least 24 hours prior to dosing to establish a diurnal rhythm and baseline QTc interval for each animal.
-
Dosing: Administer the pan-PIM kinase inhibitor at multiple doses, including a vehicle control. The route of administration should be relevant to the intended clinical use.
-
Data Acquisition: Continuously record ECG data for at least 24 hours post-dosing.
-
Data Analysis:
-
Analyze the ECG waveforms to determine heart rate, PR interval, QRS duration, and QT interval.
-
Correct the QT interval for changes in heart rate (QTc) using an appropriate formula for the species (e.g., Bazett's or Fridericia's for humans, species-specific formulas for animals).
-
Compare the QTc intervals at different time points post-dose to the time-matched baseline data.
-
Statistically analyze the data to determine if there is a significant, dose-dependent prolongation of the QTc interval.[10]
-
Visualizations
Caption: PIM Kinase Inhibitor On-Target and Off-Target Pathways.
Caption: Experimental Workflow for In Vivo Off-Target Toxicity Assessment.
Caption: Logical Relationship of hERG Inhibition to Cardiotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 3. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. The Effect of Aging on the Specialized Conducting System: A Telemetry ECG Study in Rats over a 6 Month Period | PLOS One [journals.plos.org]
- 10. Best practice considerations for nonclinical in vivo cardiovascular telemetry studies in non-rodent species: Delivering high quality QTc data to support ICH E14/S7B Q&As - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cardiotoxicity of First-Generation Pim Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cardiotoxicity of first-generation Pim kinase inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cardiotoxicity associated with first-generation Pim kinase inhibitors?
A1: The primary mechanism of cardiotoxicity for first-generation Pim kinase inhibitors, most notably SGI-1776, is the off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[1][2]
Q2: Are all Pim kinase inhibitors cardiotoxic?
A2: Not necessarily. The cardiotoxicity of first-generation inhibitors like SGI-1776 was a significant issue that led to the termination of clinical trials.[1] However, second-generation Pim kinase inhibitors, such as TP-3654, have been specifically designed to have minimal to no hERG activity, thereby reducing the risk of this specific cardiotoxic side effect.[1] It is crucial to evaluate the off-target profile of each inhibitor.
Q3: What are the on-target effects of Pim kinase inhibition in cardiomyocytes?
A3: Pim-1 kinase itself is considered a cardioprotective protein.[3][4] It plays a role in cardiomyocyte survival, mitochondrial integrity, and protection against apoptosis.[3][4] Therefore, on-target inhibition of Pim-1 in the heart is a consideration for potential long-term cardiac effects, separate from the acute cardiotoxicity seen with off-target effects of first-generation inhibitors.
Q4: What other off-target effects of first-generation Pim kinase inhibitors could contribute to cardiotoxicity?
A4: Besides hERG inhibition, some first-generation Pim kinase inhibitors have been shown to inhibit other kinases that could potentially play a role in cardiac function. For example, SGI-1776 also inhibits the Flt3 kinase.[5][6] While the direct link of Flt3 inhibition by SGI-1776 to cardiotoxicity is less clear than the hERG effect, off-target kinase activity should always be considered when evaluating the overall cardiovascular risk profile of an inhibitor.
Q5: What are the typical cardiovascular adverse events observed in clinical trials of Pim kinase inhibitors?
A5: For the first-generation inhibitor SGI-1776, QT prolongation was a dose-limiting toxicity that led to the cessation of clinical trials.[1] For other inhibitors like AZD1208, which has a different off-target profile, the most common adverse events reported in Phase I studies were gastrointestinal.[7] While no significant clinical responses were observed, the safety profile of AZD1208 did not highlight cardiotoxicity as a primary concern in the same way as SGI-1776.[7]
II. Troubleshooting Guide
This guide addresses common issues encountered during the preclinical assessment of cardiotoxicity for Pim kinase inhibitors.
| Problem | Possible Cause | Suggested Solution |
| Unexpected cardiomyocyte death in vitro at low concentrations of a first-generation Pim kinase inhibitor. | The inhibitor may have potent off-target effects, such as hERG channel blockade, leading to ionic imbalance and subsequent cell death. | 1. Perform a hERG patch-clamp assay to determine the IC50 for hERG inhibition. 2. Conduct a broader kinase selectivity panel to identify other potential off-target kinases that could be contributing to cytotoxicity. 3. Use a known non-cardiotoxic second-generation Pim kinase inhibitor as a negative control. |
| Observed QT prolongation in in vivo animal models. | This is a strong indicator of hERG channel inhibition by the compound. | 1. Confirm hERG inhibition with in vitro patch-clamp assays. 2. Evaluate the pharmacokinetic/pharmacodynamic (PK/PD) relationship to understand the concentrations at which QT prolongation occurs. 3. Consider designing a medicinal chemistry strategy to reduce hERG affinity while maintaining Pim kinase inhibition. |
| Difficulty in translating in vitro cardiotoxicity data to in vivo effects. | Differences in metabolism, protein binding, and drug concentrations at the target tissue can lead to discrepancies. | 1. Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for in vitro assays to improve human relevance.[8] 2. Measure free drug concentrations in your in vitro assays and compare them to unbound plasma concentrations in vivo. 3. Develop a cardiac safety index that normalizes in vitro toxicity to in vivo maximum drug plasma concentrations.[8] |
| Inconsistent results in cardiomyocyte viability assays. | Assay choice, cell health, and experimental conditions can all contribute to variability. | 1. Use multiple, mechanistically distinct viability assays (e.g., ATP-based like CellTiter-Glo and metabolic assays like PrestoBlue) to confirm findings.[9][10] 2. Ensure a confluent and synchronously beating monolayer of hiPSC-CMs before compound addition. 3. Include positive (e.g., doxorubicin) and negative (e.g., a non-cardiotoxic kinase inhibitor) controls in every experiment. |
III. Data Presentation: Quantitative Analysis of Pim Kinase Inhibitors
The following tables summarize the inhibitory activities of selected first and second-generation Pim kinase inhibitors.
Table 1: Inhibitory Activity against Pim Kinases
| Inhibitor | Type | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Reference |
| SGI-1776 | First-Generation | 7 | 363 | 69 | [5][11] |
| AZD1208 | First-Generation | 0.4 | 5 | 1.9 | [12][13] |
| TP-3654 | Second-Generation | 5 (Ki) | 239 (Ki) | 42 (Ki) | [12] |
Table 2: Off-Target Activity and Cardiotoxicity Profile
| Inhibitor | hERG IC50 | Flt3 IC50 (nM) | Key Cardiotoxicity Findings | Reference |
| SGI-1776 | Not explicitly quantified in public literature, but potent inhibition is the established reason for clinical trial termination. | 44 | QT prolongation observed in Phase I clinical trials, attributed to hERG inhibition. | [1][5] |
| AZD1208 | Not reported to have significant hERG activity. | >10,000 | Phase I trials reported mainly gastrointestinal adverse events; no major cardiotoxicity signals. | [7] |
| TP-3654 | Minimal to no inhibition reported. | Not reported. | Designed to avoid hERG inhibition. | [1] |
IV. Experimental Protocols
Manual Patch-Clamp Assay for hERG Channel Inhibition
This protocol provides a general methodology for assessing the inhibitory effect of a compound on the hERG potassium channel expressed in a stable cell line (e.g., HEK293 or CHO cells).
a. Cell Preparation:
-
Culture CHO cells stably expressing the hERG1a isoform.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
b. Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an external solution (containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH).
-
Use borosilicate glass pipettes (resistance 2-5 MΩ) filled with an internal solution (containing in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH).
-
Establish a whole-cell patch-clamp configuration.
-
Maintain the temperature at 36 ± 1 °C.[14]
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +40 mV to open the channels, followed by a hyperpolarizing step to -50 mV to measure the tail current, which is characteristic of hERG.[15]
c. Compound Application:
-
Prepare stock solutions of the test compound in DMSO and dilute to final concentrations in the external solution (DMSO concentration should be <0.1%).
-
After obtaining a stable baseline recording of hERG currents, perfuse the cells with increasing concentrations of the test compound.
-
At each concentration, allow the effect to reach a steady state before recording.
d. Data Analysis:
-
Measure the peak tail current amplitude at the -50 mV step.
-
Calculate the percentage of current inhibition at each compound concentration relative to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.[16]
Cardiomyocyte Viability Assay
This protocol describes a method for assessing the cytotoxicity of Pim kinase inhibitors on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
a. Cell Culture:
-
Plate purified hiPSC-CMs onto Matrigel-coated 96-well plates at a density that ensures a confluent monolayer.
-
Allow the cells to recover and resume spontaneous beating (typically 24-48 hours).
b. Compound Treatment:
-
Prepare a dilution series of the Pim kinase inhibitor in the appropriate cell culture medium.
-
Treat the hiPSC-CMs with the compound for a specified duration (e.g., 72 hours).[9] Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.
c. Viability Assessment (ATP-based assay, e.g., CellTiter-Glo®):
-
Equilibrate the plate and reagents to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
d. Data Analysis:
-
Normalize the luminescent signal of the compound-treated wells to the vehicle control wells.
-
Plot the percentage of viability against the compound concentration.
-
Calculate the LD50 (the concentration that causes 50% cell death) using a non-linear regression curve fit.
V. Visualizations
Pim-1 Signaling Pathway in Cardiomyocytes
Caption: Simplified Pim-1 signaling pathway in cardiomyocytes.
Experimental Workflow for Assessing Cardiotoxicity
Caption: Preclinical workflow for cardiotoxicity assessment.
References
- 1. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Pim-1 Kinase Protects Mitochondrial Integrity in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim-1 kinase protects mitochondrial integrity in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 11. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. dstc.jp [dstc.jp]
Technical Support Center: Enhancing Bioavailability of Cyanopyridine-Based Pim-1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with cyanopyridine-based Pim-1 inhibitors. Our goal is to help you overcome common challenges in your experiments, particularly those related to enhancing the bioavailability of these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the role of Pim-1 kinase in cancer?
A1: Pim-1 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and apoptosis.[1] Overexpression of Pim-1 is associated with the development and progression of various cancers, including prostate cancer and hematopoietic malignancies, by promoting cell cycle progression and inhibiting programmed cell death.[1]
Q2: Why is enhancing bioavailability a critical step for cyanopyridine-based Pim-1 inhibitors?
A2: Many cyanopyridine-based Pim-1 inhibitors exhibit potent in vitro activity but suffer from poor aqueous solubility. This low solubility can lead to limited absorption in the gastrointestinal tract, resulting in low bioavailability and reduced therapeutic efficacy in vivo. Enhancing bioavailability is therefore essential to translate their in vitro potency into effective in vivo anti-cancer activity.
Q3: What are the initial steps to address the poor solubility of my cyanopyridine-based Pim-1 inhibitor for in vitro assays?
A3: For in vitro assays, it is crucial to ensure your compound is fully dissolved.[2] Common strategies include using co-solvents like DMSO, methanol, or ethanol.[2] However, it's important to keep the final concentration of the organic solvent in your assay low (typically <1%) to avoid solvent-induced cytotoxicity.[2] If solubility issues persist, consider micronization of the compound or the use of solubilizing agents like cyclodextrins.[2]
Q4: What formulation strategies can be employed to improve the oral bioavailability of cyanopyridine-based Pim-1 inhibitors?
A4: Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs.[3][4] These include:
-
Particle size reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to a higher dissolution rate.[3]
-
Solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution characteristics.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubilization and absorption of lipophilic drugs.[3]
-
Nanoparticle formulations: Encapsulating the drug in nanoparticles, such as cubosomes, can significantly improve its solubility and bioavailability.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no activity of the Pim-1 inhibitor in a cell-based assay despite high potency in a biochemical assay. | 1. Poor cell permeability: The compound may not be effectively entering the cells. 2. Compound precipitation: The inhibitor may be precipitating in the cell culture medium. 3. Drug efflux: The compound may be actively transported out of the cells by efflux pumps. | 1. Assess cell permeability: Use in vitro models like Caco-2 permeability assays. 2. Check for precipitation: Visually inspect the wells for any precipitate. Reduce the final concentration of the compound or use a different solubilization method. 3. Use efflux pump inhibitors: Co-incubate with known inhibitors of P-glycoprotein or other relevant transporters to see if activity is restored. |
| High variability in results between replicate wells in an MTT or other cell viability assay. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Evaporation from the outer wells of the plate can concentrate the media and affect cell growth. 3. Incomplete formazan (B1609692) solubilization (MTT assay): The purple formazan crystals are not fully dissolved before reading the absorbance. | 1. Ensure proper cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media. 3. Ensure complete solubilization: After adding the solubilization solution (e.g., DMSO), shake the plate on an orbital shaker for at least 15 minutes and pipette up and down to ensure all crystals are dissolved.[5] |
| The inhibitor shows good in vitro activity but poor in vivo efficacy in a mouse xenograft model. | 1. Low oral bioavailability: The compound is not being absorbed sufficiently after oral administration. 2. Rapid metabolism: The compound is being quickly metabolized and cleared from the system. 3. Poor tumor penetration: The compound may not be reaching the tumor site in sufficient concentrations. | 1. Conduct pharmacokinetic (PK) studies: Determine the Cmax, Tmax, and AUC of the compound after oral administration to assess its bioavailability.[6] 2. Investigate metabolic stability: Use in vitro liver microsome assays to assess the metabolic stability of the compound. 3. Consider alternative formulations: Employ bioavailability-enhancing formulations as discussed in the FAQs. |
| Unexpected toxicity in animal studies. | 1. Off-target effects: The inhibitor may be hitting other kinases or cellular targets. 2. Vehicle toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Perform a kinase selectivity panel: Screen the inhibitor against a panel of other kinases to assess its specificity. 2. Run a vehicle-only control group: Administer the formulation vehicle without the inhibitor to a control group of animals to assess its tolerability. |
Data Presentation
Table 1: In Vitro Pim-1 Inhibitory Activity of Selected Cyanopyridine-Based Compounds
| Compound | Pim-1 IC50 (µM) | Cell Line | Cell Viability IC50 (µM) | Reference |
| Compound 4c | 0.61 ± 0.03 | HePG2 | 8.02 ± 0.38 | [7] |
| Compound 4d | 0.46 ± 0.02 | HePG2 | 6.95 ± 0.34 | [7] |
| Quercetagetin (Reference) | 0.56 ± 0.03 | - | - | [7] |
Experimental Protocols
Protocol 1: Pim-1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from a commercially available luminescent kinase assay that measures ADP formed from a kinase reaction.[8]
Materials:
-
Purified recombinant Pim-1 kinase
-
Pim-1 kinase substrate (e.g., a BAD-derived peptide)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
PIM1 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]
-
384-well low volume plates
-
Luminometer
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of your cyanopyridine-based inhibitor in 5% DMSO.
-
Assay Setup: In a 384-well plate, add the following in order:
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[8]
-
Generate Luminescent Signal: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[8]
-
Read Luminescence: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the Pim-1 kinase activity.
Protocol 2: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[5][9][10][11]
Materials:
-
Cells of interest (e.g., a cancer cell line overexpressing Pim-1)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.2% NP-40 and 8 mM HCl in isopropanol)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of your cyanopyridine-based Pim-1 inhibitor (typically in a final volume of 100 µl per well). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µl of the MTT labeling reagent (final concentration 0.5 mg/ml) to each well.[9]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9]
-
Solubilization: Carefully remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[5] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] The reference wavelength should be more than 650 nm.[9]
Protocol 3: In Vivo Pharmacokinetic Study in Mice (Oral Administration)
This protocol outlines a general procedure for a preliminary pharmacokinetic study in mice.[6][12][13]
Materials:
-
Test mice (e.g., CD-1 or athymic nude mice)
-
Cyanopyridine-based Pim-1 inhibitor formulated for oral administration (e.g., in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical method for quantifying the drug in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the experiment.
-
Dosing: Administer a single oral dose of the formulated inhibitor to each mouse via oral gavage. The dosing volume should not exceed 10 mL/kg.[13]
-
Blood Sampling: Collect blood samples (e.g., 15-30 µl) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via a suitable method such as submandibular or saphenous vein puncture.[6]
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
Mandatory Visualizations
Caption: Simplified Pim-1 signaling pathway and the point of intervention for cyanopyridine-based inhibitors.
Caption: Experimental workflow for enhancing the bioavailability of Pim-1 inhibitors.
References
- 1. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promega.com [promega.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Pim-1 Kinase Inhibitors: SGI-1776 vs. Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
The Proviral Integration site for Moloney murine leukemia virus (Pim) family of serine/threonine kinases are critical regulators of cell survival, proliferation, and apoptosis. Overexpressed in numerous hematological malignancies and solid tumors, Pim-1 has emerged as a significant target for cancer therapy. This guide provides an objective comparison of the preclinical efficacy of two Pim-1 kinase inhibitors: the well-characterized, first-generation inhibitor SGI-1776, and the more recently described Pim-1 kinase inhibitor 6.
Executive Summary
SGI-1776 is a potent, orally bioavailable, pan-Pim kinase inhibitor with additional activity against the FMS-like tyrosine kinase 3 (FLT3). It has demonstrated robust anti-tumor efficacy in a wide range of preclinical in vitro and in vivo models. However, its clinical development was halted due to cardiotoxicity stemming from off-target effects. In contrast, available data on this compound is currently limited to its biochemical potency against Pim-1. While it shows inhibitory activity, a comprehensive comparison with SGI-1776 is challenging due to the absence of published data on its broader kinase selectivity, cellular activity, and in vivo efficacy.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data for both inhibitors. A significant disparity in the breadth of characterization is evident.
Table 1: Biochemical Potency (IC₅₀)
This table compares the half-maximal inhibitory concentration (IC₅₀) of the compounds against the three Pim kinase isoforms. Lower values indicate higher potency.
| Inhibitor | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) | Other Notable Targets (IC₅₀) |
| SGI-1776 | 7[1] | 363[2] | 69[2] | FLT3 (44 nM)[1] |
| This compound | 460[3] | Not Reported | Not Reported | Not Reported |
Table 2: Cellular and In Vivo Efficacy of SGI-1776
This table highlights the demonstrated biological effects of SGI-1776 in preclinical cancer models. Equivalent data for this compound is not available in the public domain.
| Efficacy Parameter | Cancer Type / Model | Key Findings |
| Cellular Viability | Acute Myeloid Leukemia (AML) Cell Lines | Potently diminished cell viability and clonogenic survival at low nanomolar concentrations[4]. |
| Pediatric Cancer Cell Lines | Exhibited cytotoxic activity with a median relative IC₅₀ of 3.1 µM across a panel of cell lines[5]. | |
| Multiple Myeloma (MM) Cell Lines | Induced ~25-60% cell death at 3 µM concentration after 72 hours in U266 cells[2]. | |
| Mechanism of Action | AML Cell Lines | Induced apoptosis, reduced phosphorylation of the pro-apoptotic protein BAD, and increased levels of the cell cycle inhibitor p27[6]. |
| In Vivo Efficacy | AML Xenograft Models (MOLM-13, MV-4-11) | Oral administration was well-tolerated and led to significant tumor regression[4][7]. |
| Clinical Development | Prostate Cancer, Lymphoma, Leukemia | Phase I trials initiated[8]; development discontinued (B1498344) due to dose-limiting cardiotoxicity (QTc prolongation)[9]. |
Signaling Pathway and Experimental Workflow
Visualizing the biological context and the research process is crucial for understanding the therapeutic strategy and the state of drug development.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments conducted to evaluate SGI-1776.
Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the kinase's enzymatic activity.
-
Principle: Radiometric assays measure the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate peptide by the kinase.[1] A common alternative is a Fluorescence Resonance Energy Transfer (FRET)-based assay, such as LanthaScreen®.[10]
-
Protocol Outline (Radiometric):
-
Recombinant human Pim-1 kinase is incubated in a reaction buffer containing a specific peptide substrate (e.g., a BAD-derived peptide), Magnesium ions, and gamma-labeled [³³P]-ATP.[11]
-
The inhibitor (SGI-1776 or Pim-1 inhibitor 6) is added in a dose-response manner (e.g., 10-point serial dilutions).
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 5-10 minutes).[12]
-
The reaction is stopped, and the phosphorylated substrate is separated from the free [³³P]-ATP, often by capturing the biotinylated peptide on a streptavidin-coated plate.[12]
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data are normalized to controls (0% and 100% inhibition), and IC₅₀ values are calculated using non-linear regression analysis.
-
Cell Viability Assay
This assay measures the overall effect of the inhibitor on a population of cancer cells.
-
Principle: Tetrazolium-based colorimetric assays (like MTT or XTT) or luminescent ATP-based assays (like CellTiter-Glo®) are commonly used. These methods measure metabolic activity or intracellular ATP levels as a proxy for the number of viable cells.[13][14]
-
Protocol Outline (MTT Assay):
-
Cancer cells (e.g., AML cell line MV-4-11) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the inhibitor for a specified duration (e.g., 48 or 72 hours).[15]
-
Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[16]
-
The plate is incubated for 1-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[16]
-
The absorbance is measured on a microplate reader at approximately 570 nm.
-
The results are expressed as a percentage of the untreated control, and IC₅₀ values are determined.
-
Western Blot Analysis for Phospho-Proteins
This technique is used to confirm that the inhibitor is hitting its target within the cell by measuring the phosphorylation status of a known Pim-1 substrate.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. Phospho-specific antibodies can detect the phosphorylation of a target protein (e.g., BAD at Ser112).
-
Protocol Outline:
-
Cells are treated with the inhibitor for a defined period.
-
Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Total protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.[17]
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-BAD Ser112).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed for the total protein (e.g., total BAD) and a loading control (e.g., GAPDH) to ensure equal loading.[15]
-
In Vivo Xenograft Efficacy Study
This experiment evaluates the anti-tumor activity of the inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
Protocol Outline:
-
Immunodeficient mice (e.g., NOD-SCID) are subcutaneously inoculated with a suspension of human cancer cells (e.g., MOLM-13 AML cells).[6]
-
Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups (e.g., vehicle control, SGI-1776).
-
SGI-1776 is administered, often orally (p.o.), at a specified dose and schedule (e.g., daily for 21 days).[6]
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length × Width²)/2.
-
At the end of the study, the difference in tumor growth between the treated and vehicle groups is analyzed to determine efficacy. Pharmacodynamic markers (like phospho-BAD) can also be assessed in tumor tissue.[6]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. astx.com [astx.com]
- 8. astx.com [astx.com]
- 9. astx.com [astx.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. jrmds.in [jrmds.in]
- 14. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 15. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ijbs.com [ijbs.com]
A Comparative Guide to Pim-1 Kinase Inhibitors: 6 vs. AZD1208
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two inhibitors targeting the Pim-1 kinase, a key proto-oncogene in various cancers: the selective Pim-1 Kinase Inhibitor 6 and the pan-Pim inhibitor, AZD1208. This document aims to equip researchers with the necessary information to make informed decisions for their discovery and development projects.
At a Glance: Key Quantitative Data
The following table summarizes the reported inhibitory activities and cytotoxic effects of this compound and AZD1208.
| Parameter | This compound (Compound 4d) | AZD1208 |
| Target(s) | Primarily Pim-1 Kinase | Pan-Pim Kinase (Pim-1, Pim-2, Pim-3) |
| Pim-1 IC50 | 0.46 µM[1] | 0.4 nM[2] |
| Pim-2 IC50 | Not Reported | 5.0 nM[2] |
| Pim-3 IC50 | Not Reported | 1.9 nM[2] |
| Cellular Activity | Cytotoxicity (IC50): - HepG2: 6.95 ± 0.34 μM- HCT-116: 8.35 ± 0.42 μM- MCF-7: 10.32 ± 0.52 μM- PC-3: 12.05 ± 0.61 μM[1] | Antiproliferative Activity (GI50): - MOLM-16: <1 µM[3] |
Mechanism of Action and Signaling Pathways
This compound is a potent inhibitor of Pim-1 kinase, demonstrating significant cytotoxic effects on various cancer cell lines.[1] Its activity against the other Pim kinase isoforms, Pim-2 and Pim-3, has not been reported in the reviewed literature.
AZD1208, in contrast, is a potent, orally available pan-Pim kinase inhibitor, effectively targeting all three isoforms: Pim-1, Pim-2, and Pim-3.[2] Inhibition of Pim kinases by AZD1208 leads to cell cycle arrest and apoptosis in cancer cells. This is achieved through the dose-dependent reduction in the phosphorylation of downstream targets such as BAD, 4EBP1, and p70S6K.[2]
The Pim kinase signaling pathway plays a crucial role in cell survival and proliferation. As illustrated below, Pim kinases are downstream effectors of the JAK/STAT pathway and influence other critical pathways like the mTOR signaling cascade.
Experimental Protocols
In Vitro Pim-1 Kinase Inhibition Assay (for this compound)
The inhibitory activity of this compound was evaluated using an in vitro Pim-1 kinase inhibition assay. The percentage of kinase inhibition was calculated relative to a control (Staurosporine). The IC50 values were then determined from the dose-response curves. The specific substrate and detailed buffer compositions were not detailed in the primary publication.
In Vitro Pim Kinase Inhibition Assay (for AZD1208)
The inhibitory activity of AZD1208 against Pim-1, Pim-2, and Pim-3 was determined using a mobility shift assay. The assay measures the fluorescence of a phosphorylated and unphosphorylated substrate to determine the percentage of substrate turnover. IC50 values were calculated from dose-response data. Key components of the assay are listed below.[4]
-
Enzymes: Purified human Pim-1, Pim-2, and Pim-3.
-
Substrate: FL-Ahx-Bad (FITC-(AHX)RSRHSSYPAGT-COOH).
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 0.01% Tween 20, 50 mg/mL BSA, 10 mM MgCl2.
-
ATP Concentrations: Varied for each Pim isoform to determine IC50 values.
Cell Viability (MTT) Assay (for this compound)
The cytotoxicity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines (HepG-2, HCT-116, MCF-7, and PC-3) were treated with various concentrations of the inhibitor for a specified period. The viability was assessed by measuring the formation of formazan, which is proportional to the number of viable cells.[1]
Cell Viability (CellTiter-Blue®) Assay (for AZD1208)
The antiproliferative effect of AZD1208 was measured using the CellTiter-Blue® Cell Viability Assay. MOLM-16 cells were treated with different concentrations of AZD1208 for 72 hours. Cell viability was determined by measuring the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.[4]
Conclusion
This compound emerges as a potent and selective inhibitor of Pim-1 kinase with demonstrated cytotoxic effects against a panel of cancer cell lines. However, its activity against other Pim isoforms remains to be characterized.
AZD1208 stands out as a highly potent pan-Pim kinase inhibitor, with nanomolar efficacy against all three Pim isoforms. Its mechanism of action through the inhibition of key downstream signaling molecules is well-documented, and it has been extensively profiled in preclinical models.
The choice between these two inhibitors will largely depend on the specific research question. For studies focused specifically on the role of Pim-1, Inhibitor 6 may be a suitable tool. For broader investigations into the therapeutic potential of inhibiting the entire Pim kinase family, AZD1208 offers a well-characterized and potent option. Further studies are required to fully elucidate the selectivity profile of this compound to allow for a more direct and comprehensive comparison with AZD1208.
References
- 1. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD1208 | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
Validation of Pim-1 Kinase as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pim-1 kinase as a therapeutic target, evaluating the performance of its inhibitors against alternative therapeutic strategies. The information is supported by experimental data to aid in the evaluation and selection of compounds for further research and development.
Introduction to Pim-1 Kinase
Pim-1, a member of the proviral integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, is a key regulator of cell survival, proliferation, and apoptosis.[1][2] Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[3] Overexpression of Pim-1 has been implicated in numerous hematological malignancies and solid tumors, including prostate cancer, acute myeloid leukemia (AML), and multiple myeloma, often correlating with poor prognosis and therapy resistance.[4][5][6] This has positioned Pim-1 as an attractive target for anticancer drug development.
Pim-1 Signaling Pathway
Pim-1 exerts its oncogenic effects by phosphorylating a wide range of downstream substrates involved in critical cellular processes. This includes the inactivation of pro-apoptotic proteins such as Bad and the regulation of cell cycle progression through proteins like p21 and p27.[7][8] Pim-1 also plays a role in promoting cell migration and metastasis.[9]
Caption: Pim-1 Signaling Pathway
Comparison of Pim-1 Kinase Inhibitors
A number of small molecule inhibitors targeting the ATP-binding pocket of Pim kinases have been developed. These can be broadly categorized as pan-Pim inhibitors (targeting Pim-1, -2, and -3) or Pim-1 selective inhibitors.
| Inhibitor | Type | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Key Off-Targets | Clinical Status |
| AZD1208 | Pan-Pim | 0.4 nM (IC50)[3] | 5 nM (IC50)[3] | 1.9 nM (IC50)[3] | Minimal | Phase I (Terminated)[7] |
| PIM447 (LGH447) | Pan-Pim | 6 pM (Ki)[7] | 18 pM (Ki)[7] | 9 pM (Ki)[7] | GSK3β, PKN1, PKCτ (at >10^5-fold higher conc.)[3] | Phase I[7] |
| SGI-1776 | Pan-Pim | 7 nM (IC50)[3] | 363 nM (IC50)[7] | 69 nM (IC50)[7] | FLT3, haspin[3] | Discontinued (Cardiotoxicity)[10] |
| TP-3654 | Pan-Pim | 5 nM (Ki)[3] | 239 nM (Ki)[3] | 42 nM (Ki)[3] | PI3Kγ, δ, α[4] | Phase I/II[11] |
| SMI-4a | Pim-1 Selective | 17 nM (IC50)[3] | Modest activity | - | - | Preclinical[3] |
| CX-6258 | Pan-Pim | 5 nM (IC50)[3] | 25 nM (IC50)[3] | 16 nM (IC50)[3] | - | Preclinical[3] |
Alternatives to Pim-1 Kinase Inhibition
While Pim-1 inhibition shows promise, several alternative therapeutic strategies exist for cancers with Pim-1 overexpression.
| Cancer Type | Alternative Targets/Strategies | Rationale |
| Acute Myeloid Leukemia (AML) | FLT3 Inhibitors, BCL-2 Inhibitors (e.g., Venetoclax), Splicing Modulators | FLT3 mutations are common in AML.[12] BCL-2 is a key anti-apoptotic protein. Splicing machinery is a therapeutic vulnerability in AML.[6] |
| Prostate Cancer | Androgen Deprivation Therapy (ADT), PI3K/AKT/mTOR Inhibitors, PARP Inhibitors | Androgen receptor signaling is a primary driver. The PI3K pathway is frequently activated. PARP inhibitors are effective in tumors with DNA repair deficiencies.[1] |
| Multiple Myeloma | Proteasome Inhibitors (e.g., Bortezomib), Immunomodulatory Drugs (IMiDs), Anti-CD38 Antibodies | These are established standards of care that target key survival pathways in myeloma cells.[5][13] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent kinase assay to measure the inhibitory effect of a compound on Pim-1 kinase activity.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide (e.g., RSRHSSYPAGT)
-
ATP
-
Test compound dilutions
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate buffer (e.g., 5% DMSO).
-
In a 384-well plate, add 1 µL of the test compound or vehicle control.
-
Add 2 µL of Pim-1 kinase solution.
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cancer cell line of interest (e.g., MOLM-16 for AML)
-
Complete cell culture medium
-
Test compound dilutions
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a desired density and incubate overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Pim-1 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line of interest (e.g., DU145 for prostate cancer)
-
Matrigel (optional)
-
Test compound formulated for oral gavage or intraperitoneal injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Target Validation Workflow
The validation of a kinase as a therapeutic target is a multi-step process that progresses from in vitro characterization to in vivo efficacy studies.
Caption: Kinase Target Validation Workflow
Conclusion
Pim-1 kinase remains a compelling therapeutic target in oncology due to its central role in promoting cancer cell survival and proliferation. Several potent and selective inhibitors have been developed, with some demonstrating promising preclinical and early clinical activity. However, challenges such as off-target effects and the development of resistance remain. A thorough understanding of the Pim-1 signaling pathway and the comparative efficacy and safety of its inhibitors against alternative therapeutic strategies is crucial for the successful clinical translation of Pim-1-targeted therapies. Combination therapies that co-target Pim-1 with other key oncogenic pathways may offer a promising approach to overcome resistance and improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM Kinases in Multiple Myeloma | MDPI [mdpi.com]
- 6. Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DigitalCommons@IMSA - IMSAloquium Student Investigation Showcase: Assessing Pim-1 Kinase Inhibition as an Effective Treatment for Acute Myeloid Leukemia [digitalcommons.imsa.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pim kinase inhibitor co-treatment decreases alternative non-homologous end-joining DNA repair and genomic instability induced by topoisomerase 2 inhibitors in cells with FLT3 internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Selectivity Profile of Pim-1 Kinase Inhibitor 6
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential therapeutic window. This guide provides a comparative analysis of the selectivity of Pim-1 kinase inhibitor 6, also known as Compound 4d, against other kinases. Due to the limited publicly available broad-panel screening data for this specific compound, we will contextualize its potency by comparing it with the well-characterized Pim-1 inhibitor, SGI-1776, for which extensive selectivity data exists.
Quantitative Selectivity Profile
The inhibitory activity of a compound against a panel of kinases is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.
This compound (Compound 4d) has been identified as a potent inhibitor of Pim-1 kinase with an IC50 value of 0.46 µM[1][2][3][4]. Currently, a comprehensive selectivity profile against a wide range of other kinases is not extensively documented in the public domain for this compound.
To illustrate a typical selectivity profile for a Pim kinase inhibitor, we present data for SGI-1776 , a compound that has undergone more extensive kinase screening.
| Kinase Target | This compound (Compound 4d) IC50 (µM) | SGI-1776 IC50 (nM) |
| Pim-1 | 0.46 [1][2][3][4] | 7 |
| Pim-2 | Data not available | 363 |
| Pim-3 | Data not available | 69 |
| Flt-3 | Data not available | 44 |
| Haspin | Data not available | 34 |
This table summarizes the IC50 values of this compound and SGI-1776 against various kinases. The data for SGI-1776 is derived from extensive kinase profiling and highlights its selectivity.
Experimental Protocols
The determination of kinase inhibitor selectivity is reliant on robust and reproducible in vitro kinase assays. Below are detailed methodologies for two common approaches used in the field.
Radiometric Kinase Assay
Radiometric assays are considered a gold standard for measuring kinase activity due to their direct and sensitive nature. This method tracks the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate.
Principle: The assay measures the incorporation of a radioactive phosphate (usually from [γ-³²P]ATP) into a specific substrate by the kinase. The amount of radioactivity transferred to the substrate is directly proportional to the kinase activity.
Materials:
-
Purified kinase (e.g., recombinant Pim-1)
-
Kinase-specific substrate (e.g., a synthetic peptide or a protein like Bad)
-
[γ-³²P]ATP
-
Non-radioactive ATP
-
Kinase reaction buffer (typically containing MgCl₂, a buffer like HEPES, and DTT)
-
Inhibitor compound at various concentrations
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a multi-well plate, combine the purified kinase, the specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the kinase inhibitor at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period, ensuring the reaction stays within the linear range.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer, which denatures the kinase.
-
Separation: Separate the reaction products by SDS-PAGE. The phosphorylated substrate will migrate through the gel.
-
Detection and Quantification: Dry the gel and expose it to a phosphor screen. The radioactivity incorporated into the substrate band is then quantified using a phosphorimager. Alternatively, the substrate band can be excised and the radioactivity measured using a scintillation counter.
-
IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
ELISA-Based Kinase Assay
Enzyme-Linked Immunosorbent Assays (ELISAs) provide a non-radioactive alternative for measuring kinase activity and are well-suited for high-throughput screening.
Principle: This assay format typically involves an antibody that specifically recognizes the phosphorylated form of the substrate. The amount of phosphorylated substrate is then quantified using a secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) that catalyzes a colorimetric or chemiluminescent reaction.
Materials:
-
Purified kinase
-
Biotinylated kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Inhibitor compound at various concentrations
-
Streptavidin-coated multi-well plates
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB or other HRP substrate
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Kinase Reaction: In a suitable reaction vessel, perform the kinase reaction by incubating the kinase, biotinylated substrate, ATP, and various concentrations of the inhibitor in the kinase reaction buffer.
-
Capture of Substrate: After the incubation period, transfer the reaction mixture to a streptavidin-coated plate. The biotinylated substrate will bind to the streptavidin-coated surface.
-
Washing: Wash the plate to remove unbound components, including the kinase, ATP, and inhibitor.
-
Primary Antibody Incubation: Add a primary antibody that specifically recognizes the phosphorylated epitope on the substrate and incubate.
-
Washing: Wash the plate to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody that binds to the primary antibody and incubate.
-
Washing: Wash the plate to remove any unbound secondary antibody.
-
Signal Development: Add the HRP substrate (e.g., TMB). The HRP enzyme will catalyze a colorimetric reaction.
-
Stopping the Reaction: Stop the reaction by adding a stop solution.
-
Detection: Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of phosphorylated substrate.
-
IC50 Determination: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data as described for the radiometric assay.
Signaling Pathway and Experimental Workflow
To visualize the biological context of Pim-1 kinase and the general workflow for assessing inhibitor selectivity, the following diagrams are provided.
Caption: Simplified Pim-1 signaling pathway.
Caption: General workflow for kinase inhibitor selectivity profiling.
References
Synergistic Potential of Pim-1 Kinase Inhibition in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy holds immense promise for enhancing anti-cancer efficacy and overcoming drug resistance. One such promising target is the Pim-1 kinase, a serine/threonine kinase frequently overexpressed in various hematological and solid tumors, where it plays a crucial role in cell survival, proliferation, and resistance to apoptosis. This guide provides a comparative overview of the synergistic effects observed when Pim-1 kinase inhibitors are combined with standard chemotherapeutic agents.
While specific combination data for the potent Pim-1 kinase inhibitor 6 (also known as Compound 4d, with a reported IC50 of 0.46 μM) is not yet publicly available, this guide will draw upon extensive preclinical data from other well-characterized Pim-1 inhibitors to illustrate the potential synergies and underlying mechanisms.[1][2][3] The data presented herein for alternative Pim-1 inhibitors such as AZD1208, SGI-1776, and TP-3654, serve as a valuable reference for understanding the therapeutic potential of combining Pim-1 inhibition with chemotherapy.
The Rationale for Combination Therapy: Pim-1 Signaling in Cancer
Pim-1 kinase is a key downstream effector of various oncogenic signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways. Its activation promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD, and it contributes to cell cycle progression.[4] Furthermore, Pim-1 has been implicated in chemoresistance through the regulation of drug efflux pumps.[5][6] By inhibiting Pim-1, cancer cells can be re-sensitized to the cytotoxic effects of chemotherapy, leading to a synergistic anti-tumor response.
Caption: Simplified Pim-1 signaling pathway and the point of intervention for Pim-1 inhibitors.
Performance of Pim-1 Inhibitors in Combination with Chemotherapy
The following tables summarize the synergistic effects observed with various Pim-1 inhibitors in combination with different chemotherapy agents across various cancer cell lines. The data highlights the potential for this combination approach to achieve greater therapeutic efficacy than either agent alone.
Table 1: In Vitro Synergistic Effects of Pim-1 Inhibitors with Chemotherapy
| Pim-1 Inhibitor | Chemotherapy Agent | Cancer Cell Line | Effect | Reference |
| AZD1208 | Doxorubicin | Neuroblastoma (SK-N-AS, SK-N-BE(2)) | Synergistic decrease in cell viability | [7] |
| SGI-1776 | Gemcitabine (B846) | Pancreatic Cancer | Potential synergistic effect on cell viability | |
| TP-3654 | Various | Pancreatic Cancer | Decreased cell viability in combination with hormonal agents, mTOR inhibitors, and alkylating agents | |
| Generic Pim-1 Inhibitor | Paclitaxel (B517696) | Non-Small Cell Lung Cancer (A549, H520) | Synergistic interaction | [8] |
| Generic Pim-1 Inhibitor | Gemcitabine & Doxorubicin | Triple-Negative Breast Cancer (MDA-MB-231) | Synergistic effect | [9] |
Table 2: In Vivo Efficacy of Pim-1 Inhibitor Combinations
| Pim-1 Inhibitor | Chemotherapy Agent | Cancer Model | Effect | Reference |
| AZD1208 | Immunotherapy | HER-2pos Breast Cancer | Significantly suppressed tumor outgrowth | |
| Generic Pim-1 Inhibitor | Gemcitabine | Pancreatic Cancer Xenograft | Significant reduction in mean tumor weight |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of synergy studies. Below are generalized protocols for key experiments used to evaluate the combination of Pim-1 inhibitors and chemotherapy.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of single agents and their combination on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the Pim-1 inhibitor, the chemotherapeutic agent, and their combination for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values. The Combination Index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: A typical workflow for a cell viability assay to assess drug synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by single agents and their combination.
-
Cell Treatment: Treat cells with the Pim-1 inhibitor, chemotherapeutic agent, or their combination for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size.
-
Treatment: Randomize the mice into different treatment groups: vehicle control, Pim-1 inhibitor alone, chemotherapy agent alone, and the combination. Administer the treatments according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that combining Pim-1 kinase inhibitors with standard chemotherapy is a promising strategy to enhance anti-cancer activity and overcome resistance. While specific data for this compound in combination settings is eagerly awaited, the synergistic effects observed with other inhibitors in its class provide a solid rationale for its further investigation. Future studies should focus on elucidating the precise molecular mechanisms of synergy for different drug combinations and in various cancer types, ultimately paving the way for clinical trials to validate these promising preclinical findings. The development of more selective and potent Pim-1 inhibitors, such as Compound 4d, will be instrumental in advancing this therapeutic approach.[1][2]
References
- 1. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. PIM Kinase Inhibition Sensitizes Neuroblastoma to Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic interaction of gemcitabine and paclitaxel by modulating acetylation and polymerization of tubulin in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schedule dependent synergy of gemcitabine and doxorubicin: Improvement of in vitro efficacy and lack of in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pan-PIM Inhibitors on Center Stage: A Head-to-Head Clinical Trial Comparison
For researchers, scientists, and drug development professionals, the landscape of pan-PIM kinase inhibitors is a dynamic and promising area in oncology. This guide provides a comprehensive head-to-head comparison of key pan-PIM inhibitors currently or recently in clinical trials, supported by available clinical data and detailed experimental insights.
PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis. Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them an attractive therapeutic target. Pan-PIM inhibitors, designed to target all three isoforms, are being actively investigated for their potential to overcome the functional redundancy of the PIM kinases. This guide dissects the clinical trial data for prominent pan-PIM inhibitors to offer a clear comparative perspective.
Clinical Efficacy: A Comparative Analysis
The clinical development of pan-PIM inhibitors has seen several candidates progress through early to mid-stage trials. Below is a summary of the key efficacy data from clinical studies of PIM447, TP-3654, and NB004/GDC-0570. It is important to note that a direct comparison is challenging due to the differing patient populations and trial phases.
| Inhibitor | Clinical Trial (NCT) | Indication | Phase | Key Efficacy Results |
| PIM447 | NCT01456689 | Relapsed/Refractory Multiple Myeloma | I | Overall Response Rate (ORR): 8.9%Clinical Benefit Rate (CBR): 25.3%Disease Control Rate (DCR): 72.2%Median Progression-Free Survival (at RD): 10.9 months[1][2] |
| TP-3654 | NCT04176198 | Relapsed/Refractory Myelofibrosis | I/II | Spleen Volume Reduction (SVR) ≥35%: 20% of evaluable patientsTotal Symptom Score (TSS) Improvement ≥50%: 55% of evaluable patientsDurable responses observed in patients on treatment for over a year.[3][4][5] |
| NB004/GDC-0570 | NCT05036291 | Advanced Solid Tumors | I | Efficacy data not yet reported. The trial is ongoing to evaluate safety, tolerability, and preliminary anti-tumor activity.[6][7][8][9] |
Safety and Tolerability Profile
The safety profile of a drug is paramount to its clinical utility. The table below summarizes the key adverse events observed in the clinical trials of the selected pan-PIM inhibitors.
| Inhibitor | Common Adverse Events (Grade 1/2) | Key Grade 3/4 Adverse Events |
| PIM447 | Nausea, vomiting, diarrhea, fatigue | Hematologic toxicities (anemia, thrombocytopenia, neutropenia)[1] |
| TP-3654 | Nausea, vomiting, diarrhea[5] | Diarrhea, decreased platelet count[5] |
| NB004/GDC-0570 | Not yet fully characterized. In the Phase I study, 66.7% of patients had Grade 1 or 2 treatment-related adverse events. | Neutrophil count decrease, white blood cell count decrease (one patient each)[6][7] |
Understanding the PIM Signaling Pathway
To appreciate the mechanism of action of pan-PIM inhibitors, it is essential to understand the PIM signaling pathway. PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT pathway. They phosphorylate a range of substrates involved in cell cycle progression, apoptosis, and protein synthesis.
Caption: The PIM kinase signaling pathway and the point of intervention for pan-PIM inhibitors.
A Glimpse into the Clinical Trial Workflow
The evaluation of pan-PIM inhibitors in clinical trials follows a structured workflow designed to assess their safety, pharmacokinetics, pharmacodynamics, and efficacy. This workflow typically involves patient screening, dose escalation, and expansion cohorts, with continuous monitoring of various parameters.
Caption: A typical experimental workflow for the clinical evaluation of pan-PIM inhibitors.
Spotlight on Experimental Protocols
A critical aspect of clinical trials is the methodology used to assess the drug's behavior and effects. Below are details on the key experimental protocols employed in the evaluation of pan-PIM inhibitors.
Pharmacokinetic (PK) Assays
The primary goal of pharmacokinetic analysis is to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug. For orally administered pan-PIM inhibitors, the following protocols are standard:
-
Sample Collection: Serial blood samples are collected from patients at predefined time points before and after drug administration.
-
Bioanalysis: Plasma concentrations of the inhibitor and its major metabolites are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Parameter Calculation: Key PK parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2) are calculated using non-compartmental analysis.
Pharmacodynamic (PD) and Biomarker Assays
Pharmacodynamic assays are crucial for demonstrating target engagement and understanding the biological effects of the inhibitor. In the context of pan-PIM inhibitors, these often involve the analysis of downstream signaling molecules.
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) and, where feasible, tumor biopsies are collected from patients at baseline and at various time points after treatment.
-
Western Blotting: This technique is used to measure the phosphorylation status of key PIM substrates. For example, in the TP-3654 trials, the phosphorylation of BAD (pBad), S6 ribosomal protein (pS6RP), and S6 kinase (pS6K) were assessed in PBMCs and tumor tissues to demonstrate PIM kinase inhibition.
-
Immunohistochemistry (IHC): IHC can be performed on tumor biopsy samples to assess the expression levels of PIM kinases and the phosphorylation status of their substrates within the tumor microenvironment.
-
Flow Cytometry: This method can be used to analyze cell cycle arrest and apoptosis in circulating tumor cells or PBMCs, which are expected downstream effects of PIM inhibition.
-
Cytokine Profiling: In the TP-3654 myelofibrosis trial, a panel of circulating cytokines was measured to assess the impact of PIM1 inhibition on the inflammatory milieu of the disease.
The Path Forward
The clinical development of pan-PIM inhibitors is a rapidly evolving field. While early results are encouraging, particularly in hematological malignancies, further studies are needed to establish their definitive role in cancer therapy. The identification of predictive biomarkers of response will be critical for patient selection and maximizing the therapeutic benefit of these agents. Combination strategies, pairing pan-PIM inhibitors with other targeted therapies or standard chemotherapy, are also a promising avenue of investigation. This guide provides a snapshot of the current clinical landscape, offering a valuable resource for those at the forefront of cancer drug development.
References
- 1. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead Optimization Yielding a pan-Pim Inhibitor GDC-0570/NB004 for Cancer Treatment in the Clinical Testing - American Chemical Society [acs.digitellinc.com]
- 3. Considerations in Clinical Trial Design for Tyrosine Kinase Inhibitors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies Point to a Growing Role for New Therapies and Immunotherapies in Treating Blood Cancers | Morningstar [morningstar.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Overcoming Lapatinib Resistance in HER2-Positive Breast Cancer: A Comparative Guide to the Efficacy of Pim-1 Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Lapatinib (B449), a tyrosine kinase inhibitor targeting both HER2 and EGFR, is a crucial therapy for HER2-positive breast cancer. However, the development of resistance remains a significant clinical challenge, necessitating novel therapeutic strategies. This guide provides a comprehensive comparison of the efficacy of Pim-1 kinase inhibition as a promising approach to overcome lapatinib resistance, with a focus on preclinical experimental data.
Note: The specific compound "Pim-1 kinase inhibitor 6" was not identified in the available literature. Therefore, this guide utilizes data from the well-characterized Pim-1 kinase inhibitor SMI-4a as a representative example to illustrate the therapeutic potential of this class of inhibitors in lapatinib-resistant breast cancer.
Executive Summary
Preclinical studies have demonstrated that Pim-1 kinase is a promising therapeutic target to counteract lapatinib resistance in HER2-positive breast cancer. Inhibition of Pim-1 has been shown to downregulate HER2 expression at the transcriptional level, thereby re-sensitizing resistant cells to lapatinib.[1] The combination of a Pim-1 inhibitor, such as SMI-4a, with lapatinib results in a synergistic reduction in cell viability and tumor growth in lapatinib-resistant models. This guide presents the key experimental data, detailed protocols for the cited experiments, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: In Vitro Efficacy of Pim-1 Inhibition
The following tables summarize the quantitative data from in vitro studies on the effect of the Pim-1 inhibitor SMI-4a on lapatinib-resistant breast cancer cell lines.
Table 1: Cell Viability Inhibition in Lapatinib-Resistant Breast Cancer Cells
| Cell Line | Treatment | Concentration | % Cell Viability Reduction (vs. Control) |
| SkBr3 (Lapatinib-Sensitive) | Lapatinib | 1 µM | Significant Reduction |
| SMI-4a | 10 µM | Significant Reduction | |
| Lapatinib + SMI-4a | 1 µM + 10 µM | Synergistic Reduction | |
| Sk/LR6 (Lapatinib-Resistant) | Lapatinib | 1 µM | Minimal Reduction |
| SMI-4a | 10 µM | Significant Reduction | |
| Lapatinib + SMI-4a | 1 µM + 10 µM | Synergistic and Significant Reduction | |
| Sk/LR9 (Lapatinib-Resistant) | Lapatinib | 1 µM | Minimal Reduction |
| SMI-4a | 10 µM | Significant Reduction | |
| Lapatinib + SMI-4a | 1 µM + 10 µM | Synergistic and Significant Reduction |
Data adapted from studies on the effects of SMI-4a on cell viability as measured by MTT assay.[2]
Table 2: Effect of Pim-1 Inhibitor SMI-4a on Protein Expression in Lapatinib-Resistant Cells
| Cell Line | Treatment | Target Protein | Change in Expression |
| Sk/LR6 | SMI-4a (0-10 µM) | Pim-1 | Dose-dependent decrease |
| p-HER2 | Dose-dependent decrease | ||
| Total HER2 | Dose-dependent decrease | ||
| p-Akt | Dose-dependent decrease | ||
| Total Akt | No significant change | ||
| Sk/LR9 | SMI-4a (0-10 µM) | Pim-1 | Dose-dependent decrease |
| p-HER2 | Dose-dependent decrease | ||
| Total HER2 | Dose-dependent decrease | ||
| p-Akt | Dose-dependent decrease | ||
| Total Akt | No significant change |
Data based on Western blot analysis from preclinical research.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of Pim-1 inhibitors and lapatinib on breast cancer cells.
Materials:
-
HER2-positive breast cancer cell lines (e.g., SkBr3, BT474) and their lapatinib-resistant derivatives (e.g., Sk/LR6, Sk/LR9).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Pim-1 inhibitor (e.g., SMI-4a).
-
Lapatinib.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]
-
Treatment: Treat the cells with various concentrations of the Pim-1 inhibitor, lapatinib, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
Objective: To determine the effect of Pim-1 inhibition on the expression and phosphorylation of key proteins in the HER2 signaling pathway.
Materials:
-
Treated and untreated cell lysates.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Pim-1, anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization
Signaling Pathway Diagram
Caption: Pim-1 kinase signaling pathway in lapatinib resistance.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating Pim-1 inhibitors.
Conclusion
The available preclinical evidence strongly suggests that targeting Pim-1 kinase is a viable strategy to overcome acquired resistance to lapatinib in HER2-positive breast cancer. Pim-1 inhibitors, exemplified by SMI-4a, have demonstrated the ability to re-sensitize resistant cancer cells to lapatinib by downregulating HER2 expression and inhibiting pro-survival signaling pathways. The synergistic effect observed when combining a Pim-1 inhibitor with lapatinib warrants further investigation and supports the clinical development of Pim-1 inhibitors as a novel therapeutic option for this patient population. Future studies should focus on in vivo xenograft models to confirm these in vitro findings and to evaluate the safety and efficacy of this combination therapy in a more physiologically relevant setting.
References
- 1. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Phenotypic Screening to Validate Pim-1 Kinase Inhibitor 6 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pim-1 kinase inhibitor 6 and other notable Pim-1 inhibitors. The objective is to offer a framework for validating the phenotypic effects of these compounds through established experimental protocols and to contextualize their activity within the broader landscape of Pim-1 kinase inhibition. The data presented is a synthesis of publicly available information and should be considered in the context of the specific experimental systems cited.
Introduction to Pim-1 Kinase and Its Inhibition
Pim-1 is a serine/threonine kinase that plays a crucial role in regulating cell proliferation, survival, and apoptosis.[1][2] Its overexpression is associated with various cancers, making it a significant target for therapeutic intervention.[3][4] Pim-1 kinase inhibitors are being developed to block its oncogenic signaling pathways. Phenotypic screening is a critical step in validating the efficacy of these inhibitors by observing their effects on whole cells, providing insights into their potential as therapeutic agents.
Comparative Analysis of Pim-1 Kinase Inhibitors
This section compares this compound with other well-characterized inhibitors: SGI-1776, AZD1208, and TP-3654. It is important to note that the following data is compiled from various studies and not from a head-to-head comparison under uniform experimental conditions.
Biochemical Potency
| Inhibitor | Target(s) | IC50 (Pim-1) | Reference(s) |
| This compound (Compound 4d) | Pim-1 | 0.46 µM | [5][6] |
| SGI-1776 | Pan-Pim, FLT3 | 7 nM | [7][8] |
| AZD1208 | Pan-Pim | 0.4 nM | [9] |
| TP-3654 | Pim-1, Pim-3 | 5 nM (Ki) | [10] |
Phenotypic Effects on Cancer Cells
| Inhibitor | Cell Line(s) | Effect on Cell Viability | Apoptosis Induction | Cell Cycle Arrest | Reference(s) |
| This compound (Compound 4d) | Various cancer cells | Significant cytotoxic effect | Implied by cytotoxicity | Not explicitly stated | [5] |
| SGI-1776 | Prostate cancer (22Rv1, C4-2B), Multiple Myeloma (U266, MM.1S), AML (MV-4-11, MOLM-13) | Dose-dependent reduction | Caspase-dependent apoptosis | G1 arrest | [7][11][12] |
| AZD1208 | Neuroblastoma (SK-N-AS, SK-N-BE(2)), Liposarcoma (93T449), AML | Decreased viability and growth | Not the primary mechanism in some cell lines; induces autophagy | Not explicitly stated as primary effect | [9][13] |
| TP-3654 | Myelofibrosis models (Jak2V617F), Hematopoietic cells | Reduced proliferation, synergistic with Ruxolitinib | Induces apoptosis, synergistic with Ruxolitinib | Not explicitly stated | [10][14] |
Experimental Protocols
Detailed methodologies for key phenotypic screening assays are provided below. These are generalized protocols and may require optimization for specific cell lines and compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Pim-1 kinase inhibitor (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the Pim-1 kinase inhibitor at various concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the inhibitor for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Collect the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Pim-1 Signaling Pathway
Caption: Simplified Pim-1 signaling pathway illustrating key upstream activators and downstream targets.
Experimental Workflow for Phenotypic Screening
Caption: General workflow for phenotypic screening of Pim-1 kinase inhibitors.
Validation Logic for Pim-1 Kinase Inhibitor Effects
Caption: Logical flow from hypothesis to validation via phenotypic screening.
References
- 1. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paper: Phase 1/2 Study of TP-3654, a Selective PIM1 Kinase Inhibitor: Preliminary Data Showed Clinical Activity and Cytokine Reductions in Relapsed/Refractory Myelofibrosis Patients [ash.confex.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Pim-1 Inhibitor Binding Modes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecule inhibitors and the Pim-1 kinase active site is paramount for designing next-generation therapeutics. This guide provides a comparative analysis of various Pim-1 inhibitor binding modes, supported by quantitative data and detailed experimental protocols.
Pim-1 kinase, a constitutively active serine/threonine kinase, is a key player in cell cycle regulation, proliferation, and apoptosis. Its overexpression is implicated in numerous cancers, making it an attractive target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target Pim-1, each exhibiting distinct binding modes and inhibitory potencies. This guide delves into a comparative analysis of these inhibitors, offering insights into their structure-activity relationships.
The Pim-1 Signaling Pathway
Pim-1 kinase participates in a complex signaling network that promotes cell survival and proliferation. It is often upregulated in response to cytokine signaling through the JAK/STAT pathway. Once expressed, Pim-1 phosphorylates a range of downstream substrates, including cell cycle regulators and apoptosis modulators, thereby contributing to tumorigenesis.
Comparative Analysis of Pim-1 Inhibitors
The following table summarizes the quantitative data for a selection of Pim-1 inhibitors, categorized by their core chemical scaffolds. These inhibitors exhibit a range of potencies and binding interactions within the ATP-binding pocket of Pim-1. A key feature of the Pim-1 active site is the presence of a proline residue (Pro123) in the hinge region, which removes a conserved main chain hydrogen bond donor, making van der Waals interactions particularly important for ligand binding.[1]
| Inhibitor Name/Class | IC50/Ki | PDB ID | Key Binding Interactions & Binding Mode |
| Pyrido[4,3-d]pyrimidine Derivatives | |||
| SKI-O-068 | IC50: 123 nM[2][3] | 4JX3[2] | Binds to the ATP active site, but with an unusual binding mode where interactions are distinct from many other scaffold inhibitors.[2][3] |
| Quinazolinone-pyrrolodihydropyrrolone Analogs | |||
| Pan-Pim inhibitor | Potent (specific values not provided in abstract)[4] | 6MT0[4] | Binds to the ATP-binding pocket. Structure-guided optimization led to a potent pan-Pim inhibitor.[4] |
| ATP-Competitive Inhibitors | |||
| TCS PIM-1 1 | IC50: 50 nM[5][6] | - | ATP-competitive inhibitor with good selectivity over Pim-2.[5][6] |
| CX-6258 | IC50: 5 nM (Pim-1)[5][6] | 5O11 | Potent and selective pan-Pim and Flt-3 inhibitor that binds to the ATP binding pocket. |
| SGI-1776 | IC50: 7 nM (Pim-1)[5][6] | - | ATP competitive inhibitor of Pim-1.[6] |
| AZD1208 | IC50: 0.4 nM (Pim-1)[6] | - | Highly selective and orally bioavailable pan-Pim kinase inhibitor.[5][6] |
| Natural Products & Derivatives | |||
| Hispidulin | IC50: 2.71 µM[5][6] | - | A natural flavone (B191248) that acts as a Pim-1 inhibitor.[5][6] |
| Quercetagetin | IC50: 0.34 µM[5] | - | A flavonoid and cell-permeable Pim-1 kinase inhibitor.[5] |
| Saccharomonosporine A analogue (Compound 5) | IC50: 0.37 µM (Pim-1)[7] | - | Binds to the active site with the carbonyl group forming a hydrogen bond with Lys67 and hydrophobic interactions with Val52.[7] |
| Other Scaffolds | |||
| 1,3,4-Oxadiazole (B1194373) Derivative (10f) | IC50: 17 nM[8] | - | Docking studies show effective binding to the ATP-binding site of Pim-1.[8] |
| Cyanopyridine Derivative (4f) | IC50: 0.095 µM[9] | - | Potent PIM-1 kinase inhibitory activity.[9] |
| Novel inhibitor from screening | IC50: 150 nM[10][11] | 3UIX[10] | Binds to the ATP-binding site and forms direct interactions with substrate-binding residues Asp128 and Glu171.[10][11] |
Experimental Workflow for Inhibitor Characterization
The discovery and characterization of Pim-1 inhibitors involve a multi-step process, starting from initial screening to detailed biophysical and structural analysis. The following diagram outlines a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of inhibitor performance. Below are protocols for key experiments cited in the analysis.
Pim-1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[7]
Materials:
-
Pim-1 Kinase
-
Substrate (e.g., a specific peptide)
-
ATP
-
Test Inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer containing 5% DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor solution or a 5% DMSO control.
-
Add 2 µL of the Pim-1 enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13][14]
Materials:
-
Purified Pim-1 Kinase
-
Test Inhibitor
-
ITC Buffer (e.g., 50 mM Sodium Phosphate pH 6.8, 150 mM NaCl, 5% DMSO, 1 mM TCEP)[14]
-
Isothermal Titration Calorimeter
Procedure:
-
Thoroughly dialyze the Pim-1 protein against the ITC buffer. Dissolve the inhibitor in the final dialysis buffer to ensure no buffer mismatch.
-
Degas both the protein and inhibitor solutions.
-
Load the Pim-1 protein solution (e.g., 20-40 µM) into the sample cell of the calorimeter.
-
Load the inhibitor solution (e.g., 200-400 µM, typically 10-fold higher than the protein concentration) into the titration syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 19 injections of 2 µL each with 150-180 second spacing).[12]
-
Perform a control experiment by titrating the inhibitor into the buffer alone to determine the heat of dilution.
-
Run the main experiment by titrating the inhibitor into the Pim-1 protein solution.
-
Subtract the heat of dilution from the main experimental data.
-
Analyze the integrated heat data by fitting it to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.[15][16][17]
Materials:
-
SPR Instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified Pim-1 Kinase
-
Test Inhibitor
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize the Pim-1 kinase onto the surface via amine coupling. The immobilization conditions (pH, protein concentration) should be optimized to maintain kinase activity.[17]
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test inhibitor in the running buffer.
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface between different inhibitor injections if necessary.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
X-ray Crystallography of Pim-1/Inhibitor Complexes
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering detailed insights into the binding mode.[18][19][20][21]
Methods:
-
Co-crystallization:
-
Purify Pim-1 kinase to a high concentration.
-
Form the protein-ligand complex by incubating the purified Pim-1 with an excess of the inhibitor (typically a 5- to 10-fold molar excess).[18]
-
Screen for crystallization conditions using various precipitants, buffers, and additives.
-
Optimize the lead conditions to obtain diffraction-quality crystals.
-
-
Soaking:
-
Grow apo-crystals of Pim-1 kinase.
-
Prepare a soaking solution containing the inhibitor dissolved in a cryo-protectant solution compatible with the crystal conditions.
-
Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours.
-
Flash-cool the crystals in liquid nitrogen.
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement with a known Pim-1 structure as a search model.
-
Build and refine the model of the Pim-1/inhibitor complex, fitting the inhibitor into the electron density.
-
Analyze the final structure to identify key hydrogen bonds, hydrophobic interactions, and other contacts between the inhibitor and the protein.
References
- 1. Pim-1 ligand-bound structures reveal the mechanism of serine/threonine kinase inhibition by LY294002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]
- 4. rcsb.org [rcsb.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
- 8. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 14. mdpi.com [mdpi.com]
- 15. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioradiations.com [bioradiations.com]
- 18. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 19. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 21. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pim-1 Kinase Inhibitor 6
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Pim-1 kinase inhibitor 6. Adherence to these procedural guidelines is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Researchers, scientists, and drug development professionals should treat this compound as potentially hazardous chemical waste and follow the operational and disposal plans outlined below.
Waste Management and Disposal Plan
The disposal of this compound, as with many research chemicals, requires a systematic approach to minimize risk and ensure proper handling from the point of generation to final disposal. Although some sources suggest that a safety data sheet (SDS) may not be required for certain Pim-1/2 kinase inhibitors under specific regulations, it is best practice to handle all such compounds with a high degree of caution.[1] One safety data sheet for a "Protein kinase inhibitor 6" classifies it as harmful if swallowed, reinforcing the need for careful disposal.
General Principles for Handling Kinase Inhibitor Waste:
-
Treat as Hazardous: All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[2]
-
Segregation is Key: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3] At a minimum, segregate acidic, basic, solvent, and solid chemical waste.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other constituents in the container.[2][4]
-
Container Integrity: Use only sturdy, leak-proof, and chemically compatible containers for waste collection.[3][4] Keep containers securely closed except when adding waste.[4][5]
-
Avoid Sewer Disposal: Never dispose of this compound or its solutions down the drain.[2][4]
Quantitative Data Summary for Disposal
Due to the specific nature of laboratory work, quantitative data for disposal will vary. The following table summarizes the different waste streams and the recommended disposal method.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound (Solid) | Collect in a designated, sealed, and clearly labeled hazardous waste container.[2] |
| Solutions Containing this compound | Collect in a dedicated, leak-proof, and shatter-resistant hazardous waste container. The container must be kept closed when not in use and be properly labeled with all chemical contents.[2] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous solid waste container.[2] |
| First Rinse of Emptied Containers | The first rinse of any container that held this compound must be collected and disposed of as hazardous chemical waste.[4] Subsequent rinses of completely empty containers may be permissible for regular disposal, but consult your local EHS guidelines. |
| Spill Cleanup Materials | All materials used to clean up a spill of this compound (e.g., absorbents, wipes, personal protective equipment) must be collected and disposed of as hazardous chemical waste.[5][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the steps for the safe disposal of this compound and associated waste:
-
Segregation at the Source:
-
At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste. This includes unused compounds, solutions, and contaminated consumables.
-
-
Containment of Waste:
-
Solid Waste: Place unused or expired solid this compound and contaminated solids (e.g., weighing paper, gloves, pipette tips) into a designated, robust, and sealable hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. Ensure the container is compatible with all components of the solution (e.g., DMSO, buffers).
-
-
Labeling of Waste Containers:
-
As soon as a waste container is started, label it clearly with "Hazardous Waste" and list "this compound" and all other components.
-
Include the date of accumulation on the label.
-
-
Storage of Hazardous Waste:
-
Decontamination of Work Surfaces:
-
Decontaminate any surfaces and equipment that have come into contact with this compound.
-
A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Dispose of all cleaning materials as hazardous waste.[2]
-
-
Arranging for Waste Pickup:
-
Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (e.g., six months), arrange for a waste pickup from your institution's EHS department.[6]
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Pim-1 kinase inhibitor 6
Essential Safety and Handling Guide for Pim-1 Kinase Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols for handling this compound. While some suppliers state that a Safety Data Sheet (SDS) is not required for specific catalog numbers of this compound as it is not classified as hazardous, it is best practice to handle all potent, biologically active small molecules with a high degree of caution.[1] The following recommendations are based on general safety protocols for potent kinase inhibitors and are intended to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is mandatory to create a barrier between the researcher and the chemical, minimizing the risk of exposure through inhalation, skin contact, or eye contact. The required level of PPE varies depending on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: A NIOSH-approved N95 or higher-rated respirator is crucial to prevent the inhalation of fine powders. Gloves: Double-gloving with two pairs of nitrile gloves is required. Gloves should be changed immediately upon any sign of contamination.[2] Eye Protection: Chemical splash goggles are necessary to provide a complete seal around the eyes.[2] Lab Coat: A dedicated, disposable, or non-absorbent lab coat should be worn.[2] Ventilation: All weighing and aliquoting procedures must be carried out in a certified chemical fume hood or a powder containment hood.[2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves are recommended.[2] Eye Protection: Chemical splash goggles or a face shield should be used, especially when there is a risk of splashing.[2] Lab Coat: A standard laboratory coat is required.[2] Ventilation: All work should be conducted within a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves are required.[2] Eye Protection: Safety glasses with side shields are the minimum requirement.[2] Lab Coat: A standard laboratory coat should be worn.[2] Biological Safety Cabinet: All cell culture work must be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[2] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves are necessary.[2] Eye Protection: Chemical splash goggles are required.[2] Lab Coat: A standard laboratory coat should be worn.[2] |
Operational Plan for Safe Handling
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
1. Designated Area:
-
All work with this compound, from handling the solid compound to conducting experiments with solutions, should be performed in a designated and clearly marked area within the laboratory.
2. Engineering Controls:
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent the inhalation of aerosols or dust.[3]
-
Biological Safety Cabinet: For cell-based assays, a Class II biological safety cabinet should be used to ensure both user and sample protection.[2]
3. Standard Operating Procedures:
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, all equipment must be thoroughly decontaminated after use.
-
Hand Washing: Hands must be washed thoroughly with soap and water after handling the compound, even if gloves were worn.
4. Spill Management:
-
In the event of a spill, the area should be immediately secured to prevent exposure.
-
Appropriate PPE, including a respirator, must be worn during cleanup.
-
The spill should be contained and cleaned up using an appropriate chemical spill kit.
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container that is specifically labeled for hazardous chemical waste. |
Note: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for handling this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
